Furo[2,3-c]pyridine-5-carboxaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
furo[2,3-c]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXRQBNEOKIHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(C=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621966 | |
| Record name | Furo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478148-61-7 | |
| Record name | Furo[2,3-c]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478148-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Furo[2,3-c]pyridine-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The furo[2,3-c]pyridine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a diverse range of biologically active molecules. This guide delves into the history of a key derivative, Furo[2,3-c]pyridine-5-carboxaldehyde, tracing its origins from the initial discovery of the parent ring system to the development of sophisticated synthetic strategies. This aldehyde is a critical intermediate, providing a reactive handle for the elaboration of more complex molecular architectures, particularly in the pursuit of novel therapeutics. The furo[2,3-c]pyridine moiety, for instance, is a key structural component in potent HIV-1 protease inhibitors like PNU-142721[1][2]. Derivatives have also shown promise as anticancer agents and kinase inhibitors, highlighting the therapeutic potential embedded within this heterocyclic framework[2].
The Genesis: First Synthesis of the Furo[2,3-c]pyridine Ring System
The journey to this compound begins with the pioneering work of Mathias P. Mertes, Ronald F. Borne, and Larry E. Hare. In 1968, they reported the first synthesis of the then-novel furo[2,3-c]pyridine ring system[3]. Their seminal work, published in The Journal of Organic Chemistry, laid the foundational chemistry for accessing this class of compounds. While their initial report focused on establishing the core structure and exploring its basic reactivity, it opened the door for subsequent functionalization and derivatization, including the introduction of the crucial 5-carboxaldehyde group.
Modern Synthetic Strategies for this compound
The synthesis of this compound from the parent furo[2,3-c]pyridine heterocycle primarily relies on two powerful and regioselective formylation techniques: Ortho-Lithiation followed by Formylation and the Vilsmeier-Haack Reaction . The choice between these methods often depends on the desired scale, substrate tolerance, and available starting materials.
Ortho-Lithiation and Formylation: A Regioselective Approach
Directed ortho-lithiation is a highly effective strategy for the functionalization of aromatic and heteroaromatic systems. This method takes advantage of a directing group to selectively deprotonate a specific ortho-position, creating a nucleophilic organolithium species that can then react with an electrophile.
A significant advancement in the application of this method to the furo[2,3-c]pyridine system was reported by Chartoire et al. Their work detailed a procedure for the successive regioselective lithiations of furo[2,3-c]pyridine, providing a toolbox for creating polysubstituted derivatives[4].
Logical Workflow for Ortho-Lithiation and Formylation:
Figure 1: Workflow for the synthesis of this compound via ortho-lithiation and formylation.
Detailed Experimental Protocol (Adapted from general ortho-lithiation procedures):
-
Preparation of the Lithiating Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of a strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is prepared in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lithiation: A solution of furo[2,3-c]pyridine in anhydrous THF is added dropwise to the cooled solution of the lithium base. The pyridine nitrogen and furan oxygen atoms act as directing groups, favoring the deprotonation at the C-5 position. The reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) to ensure the complete formation of the 5-lithiofuro[2,3-c]pyridine intermediate.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture. The highly nucleophilic organolithium intermediate attacks the electrophilic carbonyl carbon of DMF. The reaction is allowed to proceed at low temperature for a period before being gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Vilsmeier-Haack Reaction: An Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like DMF and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.
Mechanism of the Vilsmeier-Haack Reaction:
Figure 2: Generalized mechanism of the Vilsmeier-Haack formylation of Furo[2,3-c]pyridine.
Detailed Experimental Protocol (Adapted from general Vilsmeier-Haack procedures):
-
Formation of the Vilsmeier Reagent: In a flame-dried, two-necked flask under an inert atmosphere, anhydrous DMF is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with vigorous stirring. The mixture is then allowed to warm to room temperature and stirred for a period to ensure the complete formation of the Vilsmeier reagent, a chloroiminium salt.
-
Formylation: The furo[2,3-c]pyridine, dissolved in a minimal amount of an appropriate solvent (or neat if liquid), is added to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated, with the temperature and reaction time being crucial parameters that depend on the reactivity of the substrate. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Hydrolysis and Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is basic. This hydrolyzes the intermediate iminium salt to the corresponding aldehyde.
-
Purification: The aqueous mixture is extracted with a suitable organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.
Comparison of Synthetic Routes
| Parameter | Ortho-Lithiation and Formylation | Vilsmeier-Haack Reaction |
| Reagents | Strong lithium base (n-BuLi, LDA), DMF | DMF, POCl₃ (or other chlorinating agents) |
| Temperature | Low temperatures (-78 °C) | Elevated temperatures |
| Regioselectivity | Generally high, directed by heteroatoms | Good for electron-rich systems |
| Substrate Scope | Sensitive to functional groups that react with strong bases | Can be sensitive to acid-labile groups |
| Advantages | High regioselectivity, milder for some substrates | Often uses less expensive reagents, scalable |
| Disadvantages | Requires strictly anhydrous conditions and low temperatures | Can require harsh work-up conditions, POCl₃ is corrosive |
Significance and Applications in Drug Discovery
This compound is not just a synthetic curiosity; it is a valuable building block in the synthesis of complex molecules with significant biological activity. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including:
-
Reductive amination to introduce diverse amine-containing side chains.
-
Wittig and related olefination reactions to form carbon-carbon double bonds.
-
Oxidation to the corresponding carboxylic acid.
-
Condensation reactions to form imines, oximes, and hydrazones, which can be further elaborated or act as bioactive pharmacophores themselves.
The strategic importance of this intermediate is underscored by its utility in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates. Its role as a precursor to highly functionalized furo[2,3-c]pyridine derivatives continues to be an active area of research in medicinal chemistry.
Conclusion
The story of this compound is a testament to the evolution of synthetic organic chemistry. From the initial groundbreaking synthesis of the parent heterocycle by Mertes and colleagues to the development of highly regioselective formylation methods, the ability to functionalize this privileged scaffold has expanded the horizons of drug discovery. The ortho-lithiation and Vilsmeier-Haack approaches provide powerful and complementary tools for accessing this key intermediate, enabling the exploration of a rich chemical space in the quest for new and improved medicines. As our understanding of disease pathways deepens, the demand for novel molecular architectures will continue to grow, and versatile building blocks like this compound will remain at the forefront of innovative drug design.
References
Pioneering the Synthesis of Furo[2,3-c]pyridine-5-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold
The furo[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its unique fusion of a furan ring to a pyridine moiety imparts a distinct three-dimensional architecture and electronic distribution, making it a privileged structure for interacting with diverse biological targets. This guide provides an in-depth technical analysis of the first reported synthesis of a key derivative, Furo[2,3-c]pyridine-5-carboxaldehyde, a versatile intermediate for the elaboration of more complex molecules.
The Genesis of this compound: The Mertes Synthesis
The inaugural synthesis of a furo[2,3-c]pyridine derivative, specifically 7-methylthis compound, was disclosed in a seminal 1968 publication by Mertes, Borne, and Hare in The Journal of Organic Chemistry. Their work laid the foundation for accessing this important class of heterocyclic compounds. The synthetic strategy hinged on the construction of the furo[2,3-c]pyridine core followed by a regioselective formylation.
Retrosynthetic Analysis and Strategic Considerations
The Mertes synthesis approached the construction of the furo[2,3-c]pyridine ring system through a multi-step sequence starting from readily available materials. The key disconnection in their strategy involved the late-stage introduction of the aldehyde functionality at the C-5 position, highlighting the Vilsmeier-Haack reaction as a powerful tool for the formylation of electron-rich heterocyclic systems.
The First Synthesis: A Step-by-Step Experimental Protocol
The pioneering synthesis of 7-methylthis compound was achieved through a carefully orchestrated sequence of reactions. The following protocol is based on the details reported by Mertes and his colleagues.
Part 1: Construction of the 7-Methylfuro[2,3-c]pyridine Core
The initial phase of the synthesis focused on assembling the bicyclic furo[2,3-c]pyridine skeleton. This was accomplished through a cyclization strategy, the specifics of which were centered on forming the furan ring onto a pre-existing pyridine precursor.
Part 2: Formylation via the Vilsmeier-Haack Reaction
With the 7-methylfuro[2,3-c]pyridine core in hand, the crucial introduction of the carboxaldehyde group at the 5-position was achieved using the Vilsmeier-Haack reaction. This classic formylation method is particularly effective for electron-rich aromatic and heteroaromatic substrates.
Experimental Protocol for the Vilsmeier-Haack Formylation:
-
Reagent Preparation: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted formamide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][2]
-
Reaction Setup: To a solution of 7-methylfuro[2,3-c]pyridine in a suitable solvent (e.g., DMF), the freshly prepared Vilsmeier reagent is added portion-wise at a controlled temperature, typically at or below room temperature.
-
Reaction Progression: The reaction mixture is stirred for a specified period to allow for the electrophilic aromatic substitution to proceed to completion. The electron-rich nature of the furo[2,3-c]pyridine system directs the formylation to the C-5 position.
-
Work-up and Isolation: The reaction is quenched by the addition of water or an aqueous base. The resulting iminium salt intermediate is hydrolyzed to the corresponding aldehyde. The product, 7-methylthis compound, is then isolated through extraction and purified by standard techniques such as crystallization or column chromatography.
Mechanistic Insights: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2]
-
Electrophilic Attack: The electron-rich C-5 position of the 7-methylfuro[2,3-c]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent.
-
Sigma Complex Formation: This attack forms a resonance-stabilized cationic intermediate known as a sigma complex.
-
Aromatization: A base, typically DMF from the reaction medium, abstracts a proton from the C-5 carbon, restoring the aromaticity of the pyridine ring and yielding an iminium salt intermediate.
-
Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium salt to afford the final product, 7-methylthis compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 7-Methylfuro[2,3-c]pyridine | C₈H₇NO | 133.15 | Furan ring formation |
| 7-Methylthis compound | C₉H₇NO₂ | 161.16 | Vilsmeier-Haack Formylation |
Visualizing the Synthesis
Caption: Synthetic route to 7-methylthis compound.
Conclusion
The pioneering work of Mertes, Borne, and Hare in 1968 provided the first synthetic access to the this compound scaffold. Their strategic application of the Vilsmeier-Haack reaction on a pre-formed furo[2,3-c]pyridine core established a foundational methodology for the synthesis of this important class of heterocyclic compounds. This initial synthesis has paved the way for the development of numerous derivatives with significant potential in drug discovery and materials science. The principles and techniques detailed in this guide continue to be relevant for researchers engaged in the synthesis of novel heterocyclic entities.
References
A Technical Guide to Furo[2,3-c]pyridine-5-carboxaldehyde: A Privileged Scaffold for Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of Furo[2,3-c]pyridine-5-carboxaldehyde (CAS 478148-61-7), a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, plausible synthetic pathways, and characteristic reactivity. The document highlights its strategic importance as a derivative of the furo[2,3-c]pyridine core, a "privileged scaffold" known for its versatile interaction with various biological targets.[1] Detailed protocols, safety guidelines, and a discussion of its application in the development of therapeutic agents, including kinase inhibitors and antiviral compounds, are presented for researchers, chemists, and drug development professionals.[1][2][3]
Introduction and Strategic Importance
This compound is a bifunctional aromatic heterocycle featuring a fused furan and pyridine ring system, with a reactive aldehyde group at the 5-position. This specific arrangement of heteroatoms and the reactive carbonyl functionality make it a highly valuable intermediate in synthetic organic chemistry.
The core furo[2,3-c]pyridine nucleus is recognized as a privileged scaffold in drug discovery.[1] This designation is attributed to its ability to serve as a versatile template for constructing ligands that can interact with a wide range of biological targets, often with high affinity and specificity.[1] Consequently, derivatives synthesized from this aldehyde have been explored for a multitude of therapeutic applications, demonstrating activities as:
-
Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines.[1][3]
-
Kinase Inhibitors: Modulating the activity of critical cellular enzymes like Cyclin-Dependent Kinase 2 (CDK2), AKT1, and HER2.[1][2]
-
Antiviral Compounds: Forming the structural basis for potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]
This guide serves to consolidate the known properties and synthetic utility of this compound, providing a foundational resource for its application in research and development.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectral properties is paramount for its effective use in synthesis. The key identifying characteristics for this compound are summarized below.
Physical and Chemical Properties
The fundamental properties of the compound are presented in Table 1, compiled from various chemical supplier databases.
| Property | Value | Source(s) |
| CAS Number | 478148-61-7 | [4][5][6] |
| Molecular Formula | C₈H₅NO₂ | [4][6] |
| Molecular Weight | 147.13 g/mol | [4][6] |
| Appearance | White or off-white crystalline powder | [7] |
| Melting Point | 152 - 156 °C | [7] |
| Solubility | Soluble in DMF and methanol; sparingly soluble in glacial acetic acid; practically insoluble in water. | [7] |
Expected Spectroscopic Signature
-
¹H NMR: The most characteristic signal would be the aldehyde proton (CHO), expected as a singlet in the highly deshielded region of δ 9.5 - 10.5 ppm . The three aromatic protons on the heterocyclic core would appear in the δ 7.0 - 9.0 ppm range, with coupling patterns dictated by their positions on the furan and pyridine rings.
-
¹³C NMR: The aldehyde carbonyl carbon (C=O) is expected to have a chemical shift in the δ 175 - 185 ppm region. The carbons of the aromatic rings would appear between δ 110 - 160 ppm .
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde would be prominent around 1680 - 1700 cm⁻¹ . Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C/C=N ring stretching vibrations would appear in the 1400 - 1600 cm⁻¹ region.
Synthesis and Mechanistic Considerations
A documented synthetic pathway shows this compound as a downstream product of 2-Chloro-6-(hydroxymethyl)-3-pyridinol, suggesting a multi-step process involving furan ring formation and subsequent oxidation.[8] A plausible and efficient synthetic workflow is outlined below.
Causality Behind Experimental Choices:
-
Intramolecular Cyclization: The synthesis begins with a suitably substituted pyridine. The use of a base (e.g., potassium carbonate) is critical to deprotonate the hydroxyl group, transforming it into a potent nucleophile. This nucleophile then attacks the carbon bearing the chlorine atom in an intramolecular SₙAr (Nucleophilic Aromatic Substitution) reaction, efficiently forming the five-membered furan ring. Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents for such transformations.
-
Selective Oxidation: The resulting intermediate is a primary alcohol, Furo[2,3-c]pyridin-5-ylmethanol. To obtain the target aldehyde, a mild and selective oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for oxidizing benzylic and allylic alcohols, offering high yields and simple workup, as the reagent and its byproduct are solids that can be removed by filtration.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the versatile reactivity of its aldehyde group. This functional handle serves as an electrophilic site for carbon-carbon and carbon-nitrogen bond formation, enabling the elaboration of the core scaffold into diverse molecular architectures.
Field-Proven Protocol: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities. The following protocol describes a reliable method for coupling this compound with a generic primary or secondary amine.
Objective: To synthesize an N-substituted aminomethyl-furo[2,3-c]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Glacial Acetic Acid (optional, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Self-Validating Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The formation of the intermediate imine may be visible as a new spot, though it is often reduced in situ. The primary goal is to observe the consumption of the starting aldehyde.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. The reaction is often mildly exothermic.
-
Causality: NaBH(OAc)₃ is the reagent of choice because it is a mild and selective reducing agent that is tolerant of the slightly acidic conditions which favor imine formation, and it reduces the iminium ion much faster than the starting aldehyde.
-
-
Reaction Completion: Stir the reaction at room temperature for 2-16 hours, or until TLC analysis indicates the complete disappearance of the starting material/imine intermediate.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (typically a gradient of hexanes/ethyl acetate) to obtain the pure amine product.
Safety and Handling
Proper handling of chemical reagents is crucial for laboratory safety. While a specific, comprehensive safety datasheet for CAS 478148-61-7 is not universally published, data from structurally related compounds and general chemical principles dictate the following precautions.[9]
-
GHS Hazard Statements (Anticipated):
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
Conclusion
This compound stands as a strategic and high-value building block for medicinal chemistry and drug discovery. Its "privileged" core structure, combined with the versatile reactivity of the aldehyde functional group, provides a reliable entry point for the synthesis of complex molecules with diverse pharmacological profiles. The methodologies and data presented in this guide offer a technical foundation for researchers to leverage this compound's potential in developing next-generation therapeutics.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. This compound | 478148-61-7 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 2-Chloro-6-(hydroxymethyl)-3-pyridinol | CAS#:208519-41-9 | Chemsrc [chemsrc.com]
- 9. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. file.chemscene.com [file.chemscene.com]
The Initial Biological Interrogation of Furo[2,3-c]pyridine-5-carboxaldehyde: A Technical Guide for Drug Discovery Professionals
Abstract
The furo[2,3-c]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," a framework capable of interacting with a diverse range of biological targets and exhibiting significant pharmacological potential.[1] This technical guide provides an in-depth, experience-driven framework for conducting the initial biological screening of a key derivative, Furo[2,3-c]pyridine-5-carboxaldehyde. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a robust and insightful preliminary evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively characterize novel heterocyclic compounds. Our focus will be on a logical, tiered screening cascade encompassing cytotoxicity, broad-spectrum antimicrobial activity, and targeted enzyme inhibition, laying the groundwork for more advanced lead optimization studies.
Introduction: The Rationale for Screening this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles, in particular, have demonstrated a remarkable breadth of therapeutic applications, including as anti-tumor and antimicrobial agents.[2][3][4] The furo[2,3-c]pyridine scaffold, specifically, has been the subject of considerable interest. Derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including melanoma and breast cancer, and have been investigated as kinase inhibitors and even as potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]
This compound, with its reactive aldehyde group, presents a versatile entry point for synthetic elaboration, making it an ideal candidate for library development. However, before embarking on extensive synthetic campaigns, a foundational understanding of the core scaffold's intrinsic biological activity is paramount. This initial screening phase is not merely about generating data points; it is about making informed decisions. Does the molecule possess a general cytotoxic profile, or does it exhibit selective activity? Is there a hint of antimicrobial action that warrants further investigation? Could it be interacting with a common class of enzymes? Answering these questions early on provides the critical intelligence needed to guide subsequent drug discovery efforts.
This guide outlines a strategic, three-pronged approach to the initial biological evaluation of this compound, designed to maximize data output while conserving resources.
Tier 1: General Cytotoxicity Profiling
The first and most fundamental question to address is the compound's effect on cell viability. A potent but non-specific cytotoxic agent has a different developmental trajectory than one that shows selective activity against cancer cells over normal cells. We will employ a robust and widely accepted colorimetric assay to establish a baseline cytotoxicity profile.
The XTT Assay: A Superior Choice for Initial Screening
For the initial assessment of cytotoxicity, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is recommended over the more traditional MTT assay.[5][6] The rationale for this choice is rooted in the chemistry of the assay itself. Both assays rely on the principle that metabolically active cells, through their mitochondrial dehydrogenases, can reduce a tetrazolium salt to a colored formazan product.[6][7][8][9] The intensity of the color is directly proportional to the number of viable cells.[6]
The key advantage of the XTT assay is that its formazan product is water-soluble.[6] In contrast, the MTT assay produces an insoluble purple formazan that requires an additional solubilization step using an organic solvent.[6][8] This extra step not only complicates the protocol but can also introduce variability and potential solvent-induced cytotoxicity.[6] The XTT assay, therefore, offers a more streamlined, sensitive, and reproducible method for high-throughput screening.[6]
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the logical flow of the XTT-based cytotoxicity screening process.
Caption: Workflow for XTT-based cytotoxicity screening.
Detailed Protocol: XTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well microtiter plates at a density of 5,000-10,000 cells per well.[10] Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT mixture to each well.
-
Formazan Development: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing the formazan product to develop.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the GI₅₀ (concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
Summarize the GI₅₀ values in a clear, concise table for easy comparison across different cell lines.
| Compound | Cell Line | GI₅₀ (µM) |
| This compound | MCF-7 (Breast) | [Insert Value] |
| A549 (Lung) | [Insert Value] | |
| HCT-116 (Colon) | [Insert Value] | |
| Doxorubicin (Control) | MCF-7 (Breast) | [Insert Value] |
| A549 (Lung) | [Insert Value] | |
| HCT-116 (Colon) | [Insert Value] |
Tier 2: Antimicrobial Activity Screening
The increasing prevalence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[11] Heterocyclic compounds are a rich source of potential new antibiotics.[12][13] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, will provide a clear indication of any antimicrobial potential.
Rationale and Method Selection
For the initial screen, the broth microdilution method is a robust and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of the compound.[11] This method is more informative than agar diffusion assays as it provides a direct measure of the concentration required to inhibit microbial growth. To assess bacterial viability and metabolic activity, the resazurin reduction assay can be incorporated as a colorimetric endpoint, which is particularly useful for high-throughput applications.[11]
Experimental Workflow: Antimicrobial Screening
The following diagram outlines the process for determining the antimicrobial activity of the test compound.
Caption: Workflow for broth microdilution antimicrobial screening.
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Candida albicans ATCC 90028) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Controls: Include a positive control (a known antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control (inoculum without the compound) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10] This can be determined by visual inspection for turbidity or by using a resazurin-based colorimetric readout.
Data Presentation: Antimicrobial Activity
Present the MIC values in a table to clearly show the compound's spectrum of activity.
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] | N/A |
| Fluconazole (Control) | N/A | N/A | [Insert Value] |
Tier 3: Exploratory Enzyme Inhibition Assays
Enzyme assays are fundamental to modern drug discovery, allowing for the identification of molecules that can modulate the activity of enzymes involved in disease pathways.[14] Given that furopyridine derivatives have been reported as kinase inhibitors, an initial screen against a representative kinase is a logical next step.[1] Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle and a validated cancer target, making it an excellent choice for this exploratory assay.[15]
Rationale for Kinase Inhibition Screening
An enzyme inhibition assay provides a more mechanistic insight into a compound's potential mode of action compared to cell-based assays.[16] Identifying a compound as an enzyme inhibitor early in the discovery process can guide structure-activity relationship (SAR) studies and lead optimization.[16][17] A positive result in a CDK2 inhibition assay would strongly suggest that the furo[2,3-c]pyridine scaffold warrants further investigation as a potential anticancer agent acting through cell cycle modulation.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro CDK2 Inhibition Assay
-
Assay Preparation: In a suitable assay plate (e.g., a white 384-well plate for luminescence), add the reaction buffer, recombinant human CDK2/Cyclin A enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and a specific peptide substrate.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. Commercially available kits, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced, which is directly proportional to kinase activity. The luminescent signal is inversely correlated with the extent of inhibition.
-
Data Acquisition: Read the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
Data Presentation: Enzyme Inhibition
Tabulate the IC₅₀ value for a clear summary of the compound's inhibitory potency.
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | CDK2/Cyclin A | [Insert Value] |
| Staurosporine (Control) | CDK2/Cyclin A | [Insert Value] |
Conclusion and Future Directions
This technical guide has outlined a systematic and rationale-driven approach to the initial biological screening of this compound. By progressing through a tiered cascade of cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can efficiently gather the critical preliminary data needed to make informed decisions about the future of this promising scaffold.
The results of this initial screen will dictate the subsequent steps. Potent and selective cytotoxicity against cancer cell lines, particularly if coupled with CDK2 inhibition, would strongly support the initiation of a medicinal chemistry program to explore the structure-activity relationships of this compound class. The discovery of significant antimicrobial activity would open up a different, yet equally valuable, avenue of investigation. Conversely, a lack of notable activity in these initial screens would suggest that resources might be better allocated to other novel scaffolds. This structured, interrogative approach ensures that the journey of drug discovery begins on a solid foundation of robust and actionable biological data.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.biobide.com [blog.biobide.com]
- 15. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Novel Furopyridine Carboxaldehydes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Furopyridine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The incorporation of a carboxaldehyde functional group offers a versatile handle for further molecular elaboration. A comprehensive understanding of the physicochemical properties of these novel furopyridine carboxaldehydes is fundamental to predicting their behavior in biological systems and for the rational design of new therapeutic agents. This guide provides a detailed overview of the synthesis, structural elucidation, and in-depth analysis of key physicochemical parameters, including solubility, lipophilicity, and ionization constant (pKa).
Introduction: The Significance of Furopyridine Scaffolds in Drug Discovery
The fusion of furan and pyridine rings creates the furopyridine heterocyclic system, a privileged scaffold in medicinal chemistry.[1][2][3] This structural motif is a cornerstone in the development of compounds with a broad spectrum of pharmacological activities. The introduction of a carboxaldehyde group onto the furopyridine core significantly enhances its synthetic utility, providing a reactive site for the construction of more complex molecular architectures.
The journey from a promising lead compound to a viable drug candidate is intricately linked to its physicochemical properties.[4][5][6][7][8] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[6][7][8] Therefore, a thorough characterization of the physicochemical landscape of novel furopyridine carboxaldehydes is a critical and indispensable step in the drug discovery process.
Synthesis and Structural Elucidation
The creation and verification of the target molecule are the foundational steps upon which all subsequent physicochemical characterization is built.
Synthesis of Furopyridine Carboxaldehydes via the Vilsmeier-Haack Reaction
A robust and widely employed method for the formylation of electron-rich heterocyclic systems like furopyridines is the Vilsmeier-Haack reaction.[9][10][11][12][13]
Causality Behind Experimental Choices: This reaction is favored due to its use of readily available and inexpensive reagents, generally moderate reaction conditions, and its applicability to a wide range of substrates. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphoryl chloride (POCl₃).[9][11] This electrophilic species then attacks the electron-rich furopyridine ring, leading to the introduction of the formyl group.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphoryl chloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve the starting furopyridine in a suitable solvent (e.g., dichloromethane) and add it to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Structural Confirmation
Unambiguous confirmation of the chemical structure is paramount. A suite of spectroscopic and analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information on the molecular framework, including the number and connectivity of protons and carbons.[14]
-
Infrared (IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight of the compound, confirming its elemental composition.
-
Single-Crystal X-ray Diffraction: For crystalline materials, this powerful technique elucidates the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural proof.[15][16][17]
In-depth Analysis of Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.[5][8]
Aqueous Solubility
Solubility is a critical factor influencing a drug's absorption and bioavailability.[6] Poor aqueous solubility can be a major hurdle in drug development.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Rationale: The shake-flask method is a gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[18][19][20][21] It involves saturating a solvent with the compound and measuring the concentration of the dissolved substance.
Step-by-Step Methodology:
-
Add an excess of the solid furopyridine carboxaldehyde to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative affinity for a lipid-like (non-polar) versus an aqueous (polar) environment.[6] It is a key determinant of membrane permeability and, consequently, absorption.
Experimental Protocol: Shake-Flask Method for LogP Determination
Rationale: This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, providing a reliable measure of its lipophilicity.[22][23][24]
Step-by-Step Methodology:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Dissolve a known amount of the furopyridine carboxaldehyde in one of the phases.
-
Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases by HPLC-UV.
-
Calculate LogP as log₁₀([concentration in n-octanol] / [concentration in aqueous phase]).
Ionization Constant (pKa)
The pKa value reflects the acidity or basicity of a compound and determines its charge state at a given pH.[25][26][27][28][29] The ionization state of a drug molecule significantly impacts its solubility, permeability, and interaction with its biological target.
Experimental Protocol: Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa by monitoring the pH of a solution as a titrant is added.
Step-by-Step Methodology:
-
Dissolve a known amount of the furopyridine carboxaldehyde in a suitable solvent system (e.g., water/methanol co-solvent).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpretation and comparison.
Table 1: Physicochemical Properties of Exemplary Furopyridine Carboxaldehydes
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility (µg/mL) | LogP | pKa |
| FPC-01 | C₈H₅NO₂ | 147.13 | 135-137 | 75 | 1.5 | 4.2 |
| FPC-02 | C₉H₇NO₂ | 161.16 | 152-154 | 40 | 2.1 | 3.9 |
| FPC-03 | C₈H₄ClNO₂ | 181.58 | 178-180 | 15 | 2.8 | 3.5 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and physicochemical characterization of novel furopyridine carboxaldehydes.
Conclusion
The systematic investigation of the physicochemical properties of novel furopyridine carboxaldehydes is a critical component of early-stage drug discovery. The methodologies detailed in this guide provide a robust framework for obtaining reliable and reproducible data on key parameters such as solubility, lipophilicity, and pKa. This information is invaluable for understanding the ADME properties of these compounds and for guiding the rational design of future analogues with optimized therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 7. fiveable.me [fiveable.me]
- 8. What are the physicochemical properties of drug? [lookchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rigaku.com [rigaku.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. scribd.com [scribd.com]
- 20. chem.ws [chem.ws]
- 21. quora.com [quora.com]
- 22. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. organicchemistrytutor.com [organicchemistrytutor.com]
- 28. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 29. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Structure Elucidation of Furo[2,3-c]pyridine-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[2,3-c]pyridine-5-carboxaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique fused ring system. The precise determination of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and potential applications. This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of this compound. Moving beyond a simple recitation of techniques, this document delves into the causal relationships behind experimental choices, establishing a self-validating analytical workflow. It is designed to serve as a practical and authoritative resource for researchers engaged in the synthesis and characterization of novel heterocyclic entities.
Introduction: The Furo[2,3-c]pyridine Scaffold
The furo[2,3-c]pyridine core is a privileged heterocyclic motif found in numerous biologically active molecules.[1] The fusion of a furan ring to a pyridine ring creates a planar, electron-rich system with distinct chemical properties. The introduction of a carboxaldehyde group at the 5-position further modulates the electronic landscape of the molecule, presenting both a site for nucleophilic attack and a handle for further synthetic transformations.
Given the potential for isomerism in fused heterocyclic systems, a rigorous and multi-faceted approach to structure elucidation is not merely procedural but essential for scientific validity. This guide will systematically detail the integrated use of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to confirm the connectivity and chemical environment of every atom in this compound.
Foundational Analysis: Confirming Molecular Identity
The initial step in the characterization of a newly synthesized compound is the confirmation of its molecular formula and weight. This is robustly achieved through high-resolution mass spectrometry (HRMS).
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound, the expected molecular formula is C₈H₅NO₂.[2]
Expected Outcome: The HRMS spectrum should display a molecular ion peak corresponding to the exact mass of C₈H₅NO₂.
| Parameter | Value |
| Molecular Formula | C₈H₅NO₂ |
| Molecular Weight | 147.13 g/mol [2] |
| Exact Mass | 147.0320 |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a minute quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.
-
Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated exact mass for C₈H₅NO₂ + H⁺. The deviation should be within a few parts per million (ppm).
Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Analysis
Rationale: While HRMS confirms the elemental composition, EI-MS provides valuable structural information through fragmentation patterns. The fragmentation of the molecular ion is not random but follows predictable pathways dictated by the underlying structure.
Predicted Fragmentation Pathways:
-
Loss of the formyl radical (-CHO): A common fragmentation for aldehydes, resulting in a significant peak at m/z 118.[3]
-
Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen atom from the aldehyde, the resulting acylium ion can lose CO, leading to a fragment at m/z 119.
-
Cleavage of the furan ring: Retro-Diels-Alder type reactions or other ring-opening mechanisms can lead to characteristic fragments of the furo-pyridine core.
Vibrational Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
Rationale: For this compound, IR spectroscopy will confirm the presence of the critical carbonyl (C=O) group of the aldehyde and the aromatic C-H and C=C/C=N bonds of the fused ring system.
Expected IR Absorption Bands:
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aldehyde C-H Stretch | 2850-2750 (often two weak bands) | Weak to Medium |
| Carbonyl (C=O) Stretch | 1710-1685 | Strong |
| Aromatic C=C/C=N Stretch | 1600-1450 | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above. The strong carbonyl absorption is a key diagnostic peak.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment, connectivity, and spatial relationships of atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Rationale: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration).
Predicted ¹H NMR Spectrum (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-aldehyde | 9.9 - 10.1 | s | - | 1H |
| H-4 | 9.0 - 9.2 | s | - | 1H |
| H-7 | 8.5 - 8.7 | d | ~2.0 | 1H |
| H-2 | 7.8 - 8.0 | d | ~2.0 | 1H |
| H-3 | 7.4 - 7.6 | d | ~2.0 | 1H |
Note: Predicted chemical shifts are based on the analysis of similar furo[2,3-c]pyridine and pyridine carboxaldehyde systems.[6][7]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy provides information on the number of chemically non-equivalent carbon atoms and their chemical environment. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (aldehyde) | 185 - 195 |
| C-7a | 155 - 160 |
| C-5 | 150 - 155 |
| C-4 | 145 - 150 |
| C-2 | 140 - 145 |
| C-3a | 125 - 130 |
| C-7 | 120 - 125 |
| C-3 | 110 - 115 |
Note: Predicted chemical shifts are based on the analysis of similar heterocyclic systems.[8]
Advanced 2D NMR Techniques: Establishing Connectivity
Rationale: While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular connectivity.
Experimental Workflow for Structure Elucidation:
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivities. For this compound, COSY is expected to show a correlation between H-2 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for identifying quaternary carbons and piecing together the entire molecular framework. For instance, the aldehyde proton should show correlations to C-5 and potentially C-4.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular structure.
Integrated Data Analysis and Structure Confirmation
The definitive structure elucidation of this compound is achieved through the synergistic integration of all analytical data.
Logical Framework for Structure Confirmation:
Caption: Integrated approach to structure confirmation.
-
HRMS provides the molecular formula, C₈H₅NO₂.
-
IR spectroscopy confirms the presence of the key aldehyde and aromatic functional groups.
-
¹H and ¹³C NMR provide the chemical shifts and multiplicities of all hydrogen and carbon atoms.
-
COSY, HSQC, and HMBC experiments establish the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.
Conclusion
The structure elucidation of novel heterocyclic compounds like this compound demands a rigorous and systematic analytical approach. As detailed in this guide, the integrated application of mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments provides an unassailable body of evidence for the confirmation of the molecular structure. This comprehensive characterization is the foundational bedrock upon which all subsequent research and development efforts, from mechanistic studies to drug discovery, are built.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Topic: Synthesis and Characterization of Furo[2,3-c]pyridine-5-carboxaldehyde Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-c]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" for its capacity to interact with a wide array of biological targets.[1] Derivatives have demonstrated potent activities as anticancer agents, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and kinase inhibitors.[1][2] The introduction of a carboxaldehyde group at the 5-position provides a versatile chemical handle for the synthesis of diverse analog libraries, enabling extensive structure-activity relationship (SAR) studies. This technical guide offers a comprehensive overview of the prevalent synthetic strategies for constructing the Furo[2,3-c]pyridine-5-carboxaldehyde core, detailed protocols for its characterization, and insights into subsequent derivatization. The methodologies presented herein are designed to provide researchers and drug development professionals with a robust framework for the exploration and optimization of this promising class of compounds.
The Furo[2,3-c]pyridine Core: A Privileged Scaffold in Drug Discovery
The fusion of a furan ring to a pyridine core creates a rigid, planar structure with unique electronic properties that are highly conducive to binding with biological macromolecules. This structural framework is a key component in various bioactive molecules.[3] For instance, derivatives have shown significant cytotoxicity against melanoma and breast cancer cell lines and are being explored for their ability to inhibit critical cellular signaling enzymes like serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2).[1][2] The strategic placement of a carboxaldehyde group at the 5-position transforms this core into a powerful intermediate, allowing for systematic chemical modifications to fine-tune pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Core Synthetic Strategies
The construction of the furo[2,3-c]pyridine skeleton can be broadly approached via two primary strategies: building the furan ring onto a pre-existing pyridine or, alternatively, forming the pyridine ring from a furan precursor.[3][4] For the synthesis of specifically functionalized analogs like the 5-carboxaldehyde, the former approach is often more versatile.
Strategy A: Furan Annulation onto a Pyridine Ring
This is the most common approach, typically involving the cyclization of a functionalized pyridine derivative. Palladium-catalyzed reactions are particularly powerful in this context.[3] A general and effective pathway involves starting with a suitably substituted pyridine, such as a 4-halopyridine bearing a protected hydroxymethyl or methyl group at the 3-position, which will ultimately become the furan ring and the C5-aldehyde, respectively.
The following workflow illustrates a robust, multi-step synthesis amenable to gram-scale production.[5][6]
Caption: A general synthetic workflow for this compound.
Strategy B: Multicomponent Reactions (MCRs)
For rapid library synthesis, MCRs offer an efficient alternative. A notable example is the three-component synthesis of tetrahydrofuro[2,3-c]pyridines from readily available starting materials.[7] The resulting saturated heterocyclic core can then be subjected to aromatization conditions (e.g., using an oxidizing agent like DDQ or simply a strong base like t-BuOK) to yield the desired furo[2,3-c]pyridine scaffold.[3] Subsequent functional group manipulation would be required to install the 5-carboxaldehyde.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines the synthesis of this compound starting from 4-chloro-3-methylpyridine.
Step 1: Oxidation of 3-Methyl Group to 3-Formyl Group
-
To a solution of 4-chloro-3-methylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (SeO₂, 1.1 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the black selenium precipitate through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 4-chloro-3-formylpyridine.
Step 2: Protection of the Aldehyde
-
Dissolve 4-chloro-3-formylpyridine (1.0 eq) in toluene.
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux for 4-5 hours to remove water.
-
Cool the mixture, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloro-3-(1,3-dioxolan-2-yl)pyridine, which can often be used without further purification.
Step 3: Sonogashira Coupling and In Situ Cyclization
-
To a degassed solution of 4-chloro-3-(1,3-dioxolan-2-yl)pyridine (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a mixture of triethylamine and DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction mixture at 80°C under an inert atmosphere (N₂ or Ar) for 12 hours.
-
After the coupling is complete (monitored by TLC), add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M in THF) to the reaction mixture to deprotect the silyl group.
-
Continue stirring at 80°C for another 2-4 hours to facilitate the intramolecular cyclization onto the pyridine nitrogen, forming the furan ring.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the protected this compound.
Step 4: Deprotection to Yield the Final Product
-
Dissolve the protected intermediate (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of p-TSA or pyridinium p-toluenesulfonate (PPTS).
-
Heat the mixture to 50-60°C for 2-3 hours until deprotection is complete.
-
Neutralize the acid with a mild base (e.g., NaHCO₃), remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to afford this compound.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized analogs. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: A standard workflow for the characterization of synthesized analogs.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the this compound core.
| Technique | Parameter | Expected Value / Observation | Rationale |
| ¹H NMR | Aldehyde Proton (CHO) | δ 9.9 - 10.5 ppm (singlet) | Deshielded proton of the aldehyde group. |
| Pyridine Protons | δ 7.5 - 9.0 ppm (doublets/singlets) | Protons on the electron-deficient pyridine ring. | |
| Furan Protons | δ 7.0 - 8.0 ppm (doublets) | Protons on the furan ring, with characteristic coupling. | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 185 - 195 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Aromatic Carbons | δ 110 - 160 ppm | Resonances for the carbons of the fused heterocyclic system. | |
| FT-IR | Aldehyde C=O Stretch | 1680 - 1710 cm⁻¹ | Strong, sharp absorption band for the carbonyl group. |
| Aromatic C=C/C=N Stretch | 1550 - 1650 cm⁻¹ | Multiple bands characteristic of the aromatic rings. | |
| Furan C-O-C Stretch | 1050 - 1250 cm⁻¹ | Stretching vibration of the ether linkage in the furan ring. | |
| HRMS | Molecular Ion Peak | [M+H]⁺ calculated vs. found | Provides exact mass, confirming the elemental formula (C₈H₅NO₂).[8] |
Physical and Chromatographic Analysis
-
Melting Point (m.p.): A sharp melting point range is indicative of high purity.[9]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the empirical formula.[9]
-
HPLC/LC-MS: High-Performance Liquid Chromatography is the gold standard for determining the purity of the final compound, typically aiming for >95% for biological screening.
Downstream Derivatization
The 5-carboxaldehyde functionality is a gateway to a vast chemical space. Key transformations include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to generate a diverse library of amine analogs.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of side chains.
-
Condensation Reactions: Formation of imines, oximes, or hydrazones, which can serve as ligands or be further modified.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing additional points for diversification.
Conclusion
The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, particularly those leveraging palladium-catalyzed cross-coupling and cyclization reactions, offer reliable and scalable routes to the core structure.[5] Rigorous application of modern analytical techniques is paramount to ensure the structural integrity and purity of the synthesized analogs. The versatility of the 5-carboxaldehyde handle provides immense opportunities for medicinal chemists to generate focused libraries for lead discovery and optimization, underscoring the potential of this heterocyclic system in addressing a range of diseases, from cancer to viral infections.[2][9]
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of furo[2,3-c]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Multi-Step Synthesis of Furo[2,3-c]pyridine-5-carboxaldehyde from 3-Aminopyridine
Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold
The Furo[2,3-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules.[1] As an isostere of isoquinoline, this fused heterocyclic system provides a unique three-dimensional architecture for molecular design, leading to compounds with diverse pharmacological activities, including potent antiviral (e.g., HIV-1 protease inhibitors) and kinase inhibitory effects.[1] The introduction of a carboxaldehyde group at the C-5 position creates a versatile chemical handle, Furo[2,3-c]pyridine-5-carboxaldehyde, which serves as a critical building block for the synthesis of more complex derivatives through reactions such as reductive amination, Wittig olefination, and condensation.
This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, starting from the readily available and cost-effective precursor, 3-aminopyridine. The narrative explains the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Overall Synthetic Strategy
A direct synthesis from 3-aminopyridine to the target aldehyde is not feasible. Therefore, a robust, multi-step strategy is employed, which can be logically divided into two primary stages:
-
Stage 1: Furan Ring Annulation. Construction of the core Furo[2,3-c]pyridine scaffold starting from 3-aminopyridine. This involves converting the amine to a more suitable functional group for cyclization.
-
Stage 2: Regioselective Formylation. Introduction of the C-5 carboxaldehyde group onto the electron-rich Furo[2,3-c]pyridine ring system via the Vilsmeier-Haack reaction.
The complete workflow is visualized below.
Figure 1: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of the Furo[2,3-c]pyridine Scaffold
Principle and Rationale
The annulation (fusion) of a furan ring onto a pre-existing pyridine is a common strategy for constructing furopyridines.[2] Our protocol begins with the conversion of the 3-amino group of 3-aminopyridine into a hydroxyl group. This is a critical transformation because the resulting 3-hydroxypyridine possesses a nucleophilic oxygen atom that is essential for the subsequent furan ring formation.
The synthesis proceeds via three key steps:
-
Diazotization: 3-Aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and sulfuric acid) to form an unstable diazonium salt.[3] This intermediate readily loses nitrogen gas upon gentle heating in the aqueous acidic medium, yielding 3-hydroxypyridine.
-
O-Alkylation: The 3-hydroxypyridine is then subjected to Williamson ether synthesis. Using a base to deprotonate the hydroxyl group, the resulting pyridinoxide anion acts as a nucleophile, attacking an electrophilic two-carbon unit (e.g., ethyl chloroacetate). This step builds the C4-C5-O backbone of the future furan ring.
-
Intramolecular Cyclization: The ether intermediate is induced to cyclize. A strong base promotes the formation of a carbanion on the carbon adjacent to the ester group, which then attacks the C4 position of the pyridine ring in an intramolecular nucleophilic addition. Subsequent elimination and aromatization form the furan ring. The ester is then hydrolyzed and the resulting carboxylic acid is decarboxylated upon heating to yield the parent Furo[2,3-c]pyridine.
Experimental Protocol: Furo[2,3-c]pyridine
Step 1a: Synthesis of 3-Hydroxypyridine
-
Safety Note: Diazotization reactions can be exothermic and produce nitrogen gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-aminopyridine (0.1 mol, 9.41 g).
-
Add a 10% aqueous solution of sulfuric acid (200 mL) and stir until all the solid dissolves.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (0.11 mol, 7.59 g) in deionized water (50 mL).
-
Add the sodium nitrite solution dropwise to the stirred pyridine solution, ensuring the internal temperature is maintained below 5 °C. Vigorous gas evolution (N₂) will be observed.[4]
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, then gently heat to 50-60 °C for 1 hour until gas evolution ceases.
-
Cool the solution to room temperature and carefully neutralize to pH 7-8 with a saturated solution of sodium carbonate.
-
The product, 3-hydroxypyridine, is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or used directly in the next step.
Step 1b: Synthesis of Furo[2,3-c]pyridine
-
In a dry 250 mL flask under a nitrogen atmosphere, dissolve 3-hydroxypyridine (0.05 mol, 4.75 g) in anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Add anhydrous potassium carbonate (0.075 mol, 10.36 g) to the solution.
-
Add ethyl 2-chloroacetoacetate (0.055 mol, 7.5 mL) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, pour the reaction mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. This yields the crude cyclization precursor.
-
To the crude precursor, add a solution of sodium ethoxide (prepared from 0.1 mol, 2.3 g of sodium in 100 mL of absolute ethanol).
-
Heat the mixture to reflux for 4 hours to effect cyclization and hydrolysis.
-
Cool the reaction, neutralize with 2M HCl, and then add excess 6M HCl. Reflux for an additional 2 hours to ensure complete decarboxylation.
-
After cooling, neutralize again with sodium carbonate and extract the final product, Furo[2,3-c]pyridine, with dichloromethane (3 x 75 mL). Dry the organic phase and evaporate the solvent. Purify the residue by column chromatography on silica gel.
Part 2: Vilsmeier-Haack Formylation
Principle and Mechanism
The Vilsmeier-Haack reaction is a powerful and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The π-excessive furan ring of the Furo[2,3-c]pyridine scaffold makes it an ideal substrate for this electrophilic substitution.
The mechanism involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of DMF. A subsequent rearrangement and loss of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[6]
-
Electrophilic Attack and Hydrolysis: The Furo[2,3-c]pyridine attacks the Vilsmeier reagent at the C-5 position. This position is electronically favored due to stabilization of the intermediate sigma complex by the adjacent furan oxygen. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final carboxaldehyde.
Figure 2: Mechanism of the Vilsmeier-Haack Formylation.
Experimental Protocol: this compound
-
Safety Note: POCl₃ is highly corrosive and reacts violently with water. DMF is a skin irritant. All operations must be conducted in a dry apparatus under an inert atmosphere in a fume hood.
-
Set up a 250 mL three-necked flask, equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.
-
Add anhydrous DMF (5.0 eq, 25 mL) to the flask and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature does not exceed 10 °C.[7]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Dissolve Furo[2,3-c]pyridine (1.0 eq, from Part 1) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE).
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is ~7.[6]
-
The crude product may precipitate. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude residue is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Data Summary and Characterization
Reagent and Yield Summary
| Stage | Step | Key Reagents | Molar Ratio (to starting material) | Typical Yield |
| 1 | Diazotization | 3-Aminopyridine, NaNO₂, H₂SO₄ | 1 : 1.1 : xs | 70-80% |
| 1 | Annulation | 3-Hydroxypyridine, K₂CO₃, ClCH₂CO₂Et, NaOEt | 1 : 1.5 : 1.1 : 2.0 | 40-50% (over 2 steps) |
| 2 | Formylation | Furo[2,3-c]pyridine, POCl₃, DMF | 1 : 1.5 : 5.0 | 75-85% |
Expected Product Characteristics
-
Product: this compound
-
Molecular Formula: C₈H₅NO₂
-
Molecular Weight: 147.13 g/mol
-
Appearance: Pale yellow solid
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.9 (s, 1H, -CHO), ~8.5 (s, 1H, Ar-H), ~8.3 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.5 (s, 1H, Ar-H).
-
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~185.0 (CHO), ~155.0, ~148.0, ~145.0, ~130.0, ~125.0, ~118.0, ~110.0.
-
Mass Spec (EI): m/z (%) = 147 (M⁺).
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 4. Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums [scienceforums.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Furo[2,3-c]pyridine-5-carboxaldehyde: A Versatile Scaffold for Advanced Organic Synthesis
Introduction: The Strategic Importance of the Furo[2,3-c]pyridine Core
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, confer a remarkable ability to interact with a diverse range of biological targets. This has led to the development of numerous derivatives with significant therapeutic potential, including anticancer agents and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] A notable example is PNU-142721, a potent HIV-1 protease inhibitor, which features the furo[2,3-c]pyridine core structure.[1]
At the heart of synthesizing more complex molecules based on this scaffold lies Furo[2,3-c]pyridine-5-carboxaldehyde. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, making this molecule a crucial building block for constructing libraries of novel compounds with potential pharmacological activities. This guide provides an in-depth exploration of the synthesis of this compound and its application in key organic reactions, complete with detailed experimental protocols.
Synthesis of this compound: A Plausible Synthetic Route
While a direct, one-step synthesis of this compound is not prominently described in the literature, a plausible multi-step approach can be designed based on established synthetic methodologies for the furo[2,3-c]pyridine scaffold. The following protocol is a proposed pathway, drawing inspiration from the synthesis of the parent furo[2,3-c]pyridine.[1]
Workflow for the Proposed Synthesis
Caption: Proposed synthetic pathway to this compound.
Application in Organic Synthesis: Expanding Molecular Diversity
The aldehyde functionality of this compound is a gateway to a multitude of carbon-carbon bond-forming reactions, enabling the synthesis of a wide range of derivatives. Below are detailed protocols for two fundamental transformations: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is particularly useful for synthesizing electron-deficient alkenes which are valuable intermediates in various synthetic endeavors.
Caption: General scheme for the Knoevenagel condensation.
Objective: To synthesize 2-(furo[2,3-c]pyridin-5-ylmethylene)malononitrile.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 147.13 | 147 mg | 1.0 |
| Malononitrile | 66.06 | 66 mg | 1.0 |
| Piperidine | 85.15 | 2-3 drops | catalytic |
| Ethanol | 46.07 | 10 mL | - |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (147 mg, 1.0 mmol) and ethanol (10 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add malononitrile (66 mg, 1.0 mmol) to the solution.
-
Add 2-3 drops of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (disappearance of the starting aldehyde spot on TLC), cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-(furo[2,3-c]pyridin-5-ylmethylene)malononitrile.
Expected Outcome: A crystalline solid. The yield and purity can be determined by standard analytical techniques (e.g., NMR, mass spectrometry).
Causality and Insights:
-
Choice of Base: Piperidine is a commonly used weak base for Knoevenagel condensations. Its role is to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde.
-
Solvent: Ethanol is a suitable solvent as it can dissolve the reactants and is relatively polar, which can help to stabilize the charged intermediates in the reaction mechanism.
-
Reaction Monitoring: TLC is a crucial technique to determine the optimal reaction time and to ensure that the starting material has been consumed, preventing unnecessary side reactions or decomposition.
Wittig Reaction: A Classic Olefination Strategy
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[2] This reaction is highly versatile and allows for the introduction of a wide variety of substituents at the newly formed double bond.
References
Application of Furo[2,3-c]pyridine-5-carboxaldehyde in Medicinal Chemistry: A Technical Guide
Introduction: The Privileged Furo[2,3-c]pyridine Scaffold
The fusion of a furan ring with a pyridine core gives rise to a class of heterocyclic compounds known as furopyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to purines and other endogenous biomolecules, allowing them to interact with a wide range of biological targets.[1] The Furo[2,3-c]pyridine core, in particular, is considered a "privileged scaffold" because its derivatives have shown diverse and potent pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2] Furo[2,3-c]pyridine-5-carboxaldehyde is a key intermediate, providing a reactive handle for the synthesis of a diverse library of derivatives for drug discovery programs. This guide provides an in-depth overview of the synthesis and application of this compound in medicinal chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 478148-61-7 | [3] |
| Molecular Formula | C₈H₅NO₂ | [3] |
| Molecular Weight | 147.13 g/mol | [3] |
| Appearance | Solid (predicted) | |
| InChI Key | ZYXBIOIYWUIXSM-UHFFFAOYSA-N |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively reported in the literature, its preparation can be envisaged through established synthetic methodologies for the formylation of electron-rich heterocyclic systems. Two plausible routes are outlined below.
Vilsmeier-Haack Formylation of Furo[2,3-c]pyridine
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7]
Diagram 1: Proposed Vilsmeier-Haack formylation of Furo[2,3-c]pyridine.
Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve Furo[2,3-c]pyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Directed Ortho-Metalation (DoM) and Formylation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[8][9] For a pyridine ring, a directing metalating group (DMG) is typically required to direct the lithiation to a specific position.[10] In the absence of a strong DMG on the pyridine ring of Furo[2,3-c]pyridine, lithiation is likely to occur on the more electron-rich furan ring. However, specific reaction conditions and the use of superbases can influence the regioselectivity.[11] Assuming selective lithiation at the 5-position can be achieved, quenching with DMF provides the desired aldehyde.[12]
Diagram 2: Proposed Directed ortho-Metalation and Formylation.
Applications in Medicinal Chemistry: Synthetic Protocols
The aldehyde functionality of this compound is a versatile precursor for a wide array of chemical transformations, enabling the synthesis of diverse molecular scaffolds for drug discovery.
Synthesis of Amines via Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[13][14] This one-pot reaction involves the formation of an imine or enamine intermediate from the aldehyde and a primary or secondary amine, followed by in situ reduction. The resulting amines are prevalent in numerous clinically used drugs.
Diagram 3: Reductive Amination of this compound.
Protocol: Reductive Amination
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be facilitated by the addition of a mild acid catalyst like acetic acid (0.1 equivalents).
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.[15]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to yield the desired amine.
Synthesis of Alkenes via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[16][17][18] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, as it allows for the formation of a carbon-carbon double bond with good control over the position and, in some cases, the stereochemistry.[19]
Diagram 4: Wittig Reaction of this compound.
Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C or 0 °C, depending on the stability of the ylide. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents) dropwise. Stir the mixture for 30-60 minutes to generate the colored ylide.
-
Aldehyde Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[20][21][22] This reaction is particularly useful in medicinal chemistry for the synthesis of compounds with potential anticancer and antimicrobial activities.[23][24]
Diagram 5: Knoevenagel Condensation of this compound.
Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound such as ethyl cyanoacetate or malononitrile (1.1 equivalents) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from 1 to 12 hours. For reactions in toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Wash the crude product with a cold solvent (e.g., cold ethanol or hexane) and recrystallize or purify by column chromatography to obtain the pure α,β-unsaturated product.
Medicinal Chemistry Rationale and Potential Applications
Derivatives of this compound are of great interest as potential therapeutic agents, particularly as kinase inhibitors. Numerous furopyridine and related heterocyclic scaffolds have been reported to inhibit various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[25][26][27][28]
For instance, derivatives of the isomeric Furo[3,2-c]pyridines have been designed as potent inhibitors of angiogenetic kinases such as VEGFR2, Tie-2, and EphB4.[29] Similarly, tetrahydrobenzofuro[2,3-c]pyridine derivatives have been identified as inhibitors of p21-activated kinase 4 (PAK4), a target in pancreatic cancer.[30]
Diagram 6: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
The diverse derivatives that can be synthesized from this compound, such as amines, alkenes, and α,β-unsaturated systems, can be screened against a panel of kinases to identify novel inhibitors. The Furo[2,3-c]pyridine core can act as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituents introduced from the aldehyde can form additional interactions to enhance potency and selectivity.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined in this guide for its application in reductive amination, Wittig olefination, and Knoevenagel condensation provide a solid foundation for the generation of diverse chemical libraries. While direct biological data for derivatives of this specific aldehyde are limited, the well-established activities of the broader furopyridine class, particularly as kinase inhibitors, strongly support the exploration of its derivatives as potential therapeutic agents. Future work should focus on the development and optimization of a scalable synthesis for this compound and the systematic biological evaluation of its derivatives against a range of disease-relevant targets.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. sciepub.com [sciepub.com]
- 20. benchchem.com [benchchem.com]
- 21. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 22. Knoevenagel Condensation | Thermo Fisher Scientific - UK [thermofisher.com]
- 23. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 24. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 28. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Furo[2,3-c]pyridine-5-carboxaldehyde Derivatives as Potent Kinase Inhibitors
Introduction: The Pursuit of Precision in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, acting as key nodes in signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The Furo[2,3-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its ability to serve as a versatile template for developing potent and selective inhibitors against various biological targets, including kinases.[1][2] This guide provides an in-depth exploration of Furo[2,3-c]pyridine-5-carboxaldehyde derivatives, offering detailed protocols for their synthesis and comprehensive evaluation as kinase inhibitors.
The core structure of this compound presents a unique combination of a hydrogen bond acceptor (the pyridine nitrogen) and a furan ring, which can be readily functionalized. This allows for the systematic exploration of the chemical space around the core to optimize interactions within the ATP-binding pocket of target kinases.
Caption: Core chemical structure of this compound.
Part 1: Synthesis of this compound Derivatives
The synthesis of a library of this compound derivatives is a critical first step in identifying potent kinase inhibitors. The general strategy involves the construction of the core scaffold followed by diversification at key positions to explore the structure-activity relationship (SAR).
General Synthetic Workflow
The synthesis typically begins with commercially available starting materials and proceeds through a series of well-established organic reactions to build the fused ring system. Subsequent modifications, such as reductive amination of the aldehyde, allow for the introduction of a wide range of substituents.
Caption: High-level workflow for the synthesis of Furo[2,3-c]pyridine derivatives.
Detailed Protocol: Synthesis of a Representative Derivative
This protocol describes a representative synthesis of a Furo[2,3-c]pyridine derivative via reductive amination of the parent aldehyde.
Objective: To synthesize N-((Furo[2,3-c]pyridin-5-yl)methyl)aniline.
Materials:
-
This compound (1 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 eq) in dichloroethane, add aniline (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: In Vitro Evaluation of Kinase Inhibitory Activity
Biochemical assays are essential for determining the direct inhibitory effect of the synthesized compounds on the target kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.[3][4]
Mechanism of Competitive Kinase Inhibition
Most kinase inhibitors function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of the substrate.
Caption: Competitive inhibition of a kinase by a Furo[2,3-c]pyridine derivative.
Protocol: In Vitro Kinase Assay (ADP-Glo™)
Objective: To determine the IC₅₀ value of a Furo[2,3-c]pyridine derivative against a target kinase.
Materials:
-
Target kinase (e.g., CDK2/cyclin A2)[5]
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Furo[2,3-c]pyridine derivatives) dissolved in DMSO
-
Kinase assay buffer
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Kₘ value for the specific kinase.[6]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Component | Final Concentration |
| Target Kinase | Varies (e.g., 5 nM) |
| Substrate | Varies (e.g., 10 µM) |
| ATP | Kₘ value (e.g., 100 µM) |
| Test Compound | Varies (serial dilution) |
| Assay Buffer | 1X |
Part 3: Cell-Based Evaluation of Kinase Inhibitory Activity
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.[7][8] These assays can determine if the compounds are cell-permeable and can engage the target kinase within the complex cellular environment.
Protocol: Western Blotting for Phospho-protein Levels
Objective: To assess the effect of a Furo[2,3-c]pyridine derivative on the phosphorylation of a downstream target of the kinase in a specific signaling pathway.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCT-116)[5]
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the downstream target)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein levels.
Protocol: MTT Assay for Cytotoxicity
Objective: To determine the effect of the Furo[2,3-c]pyridine derivatives on the viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well plate
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
Part 4: Structure-Activity Relationship (SAR) Analysis
SAR analysis is a critical component of lead optimization, providing insights into how different chemical modifications to the Furo[2,3-c]pyridine scaffold affect its kinase inhibitory activity.[9][10][11]
| Compound ID | R¹ Group (at position X) | R² Group (at position Y) | Kinase IC₅₀ (nM) |
| FPC-001 | -H | -H | 1250 |
| FPC-002 | -CH₃ | -H | 875 |
| FPC-003 | -Cl | -H | 450 |
| FPC-004 | -H | -Phenyl | 250 |
| FPC-005 | -Cl | -Phenyl | 50 |
Interpretation of Hypothetical SAR Data:
-
Effect of R¹: The data suggests that small electron-withdrawing groups at the R¹ position, such as chlorine (FPC-003), enhance the inhibitory activity compared to the unsubstituted analog (FPC-001).
-
Effect of R²: The introduction of a phenyl group at the R² position (FPC-004) leads to a significant increase in potency, likely due to favorable interactions within a hydrophobic pocket of the kinase active site.
-
Synergistic Effects: The combination of a chlorine atom at R¹ and a phenyl group at R² (FPC-005) results in the most potent compound in this series, indicating a synergistic effect of these substitutions.
Conclusion
The Furo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and cell-based evaluation of this compound derivatives. A systematic exploration of the structure-activity relationship is key to optimizing the potency and selectivity of these compounds, ultimately leading to the identification of promising candidates for further preclinical and clinical development.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Methodological Framework for Evaluating the Anticancer Activity of Furo[2,3-c]pyridine-5-carboxaldehyde on MCF-7 Human Breast Cancer Cells
Abstract This document provides a comprehensive methodological guide for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of the novel compound, Furo[2,3-c]pyridine-5-carboxaldehyde. The Furo[2,3-c]pyridine scaffold is recognized for its role in developing potent kinase inhibitors and anticancer agents.[1][2] This guide focuses on the human breast adenocarcinoma cell line, MCF-7, as a well-established in vitro model for estrogen receptor-positive (ER+) breast cancer. We present a suite of validated, step-by-step protocols covering the assessment of cytotoxicity, the induction of apoptosis, analysis of cell cycle perturbation, and the preliminary elucidation of molecular mechanisms. The causality behind experimental choices is explained to ensure robust and reproducible data generation, empowering researchers to thoroughly characterize the bioactivity of this and other related novel chemical entities.
Introduction: The Rationale for Investigation
The search for novel heterocyclic compounds with potent and selective anticancer activity is a cornerstone of modern oncology research. Pyridine-based fused ring systems, such as the furopyridines, have emerged as privileged scaffolds due to their structural resemblance to endogenous purines and their ability to form key interactions with a variety of biological targets.[3][4] Several derivatives of related scaffolds, like Furo[2,3-b]quinolines and Furo[2,3-d]pyrimidines, have demonstrated significant cytotoxic effects against various cancer cell lines, including those of the breast, by mechanisms that include cell cycle arrest and apoptosis induction.[5][6][7]
This compound is a novel derivative within this promising class. A systematic evaluation of its biological effects is essential to determine its therapeutic potential. This guide utilizes the MCF-7 cell line, a luminal A subtype of breast cancer that is ER-positive and serves as a critical model for studying hormone-responsive cancers.[8] The objective of this application note is to provide an integrated experimental workflow, from initial cytotoxicity screening to mechanistic investigation, to comprehensively profile the anticancer activity of this compound.
Part 1: Initial Assessment of Cytotoxicity via MTT Assay
Principle of the Assay The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial succinate dehydrogenase in metabolically active (i.e., living) cells.[8] This reaction produces purple formazan crystals, which are insoluble in aqueous solution. The crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[9][10]
Protocol 1: MTT Cell Viability Assay
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium), preferably phenol red-free, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells using trypsinization and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[9]
-
Return the plate to the incubator and incubate for 2 to 4 hours. During this time, monitor the cells microscopically for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis & Interpretation: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Plot the % Viability against the log of the compound concentration to generate a dose-response curve. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell proliferation by 50%.
Data Summary: Cytotoxicity of this compound
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control (0) | Value | 100% |
| 0.1 | Value | Value |
| 1.0 | Value | Value |
| 10.0 | Value | Value |
| 50.0 | Value | Value |
| 100.0 | Value | Value |
| Calculated IC₅₀ | Value µM |
Part 2: Investigating the Induction of Apoptosis
Principle of the Assay A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between apoptotic and necrotic cells.[12] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[14] This dual-staining method allows for the clear distinction of four cell populations:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (often due to primary necrosis/injury).
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
MCF-7 cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10⁶ MCF-7 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around its determined IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
After treatment, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the collected medium and the trypsinized cells for each sample to ensure all cells are harvested. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[15]
-
Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (>575 nm).
-
Use unstained, single-stained (Annexin V only, PI only), and vehicle-treated controls to set up compensation and gates correctly.
-
Visualization: Apoptosis Assay Workflow
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Part 3: Analyzing Cell Cycle Progression
Principle of the Assay Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase), which can ultimately trigger apoptosis. Cell cycle analysis is performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye, most commonly Propidium Iodide (PI).[16] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then distinguish between:
-
G0/G1 phase: Cells with a normal (2N) amount of DNA.
-
S phase: Cells actively replicating their DNA (between 2N and 4N).
-
G2/M phase: Cells that have completed DNA replication and have double the DNA content (4N). An accumulation of cells in a particular phase compared to the control population indicates cell cycle arrest.[17][18]
Protocol 3: Cell Cycle Analysis via PI Staining
Materials:
-
MCF-7 cells cultured in 6-well plates
-
This compound
-
Cold 70% ethanol
-
Staining solution: PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[16]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in Protocol 2.
-
Harvest all cells (floating and adherent) and wash once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[16] This step permeabilizes the cells.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of the PI/RNase A staining solution. The RNase A is crucial for degrading any double-stranded RNA, ensuring that PI only stains DNA.[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data on a linear scale for the PI fluorescence channel.
-
Use software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Summary: Cell Cycle Distribution in MCF-7 Cells
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | Value | Value | Value |
| Compound (0.5x IC₅₀) | Value | Value | Value |
| Compound (1x IC₅₀) | Value | Value | Value |
| Compound (2x IC₅₀) | Value | Value | Value |
Part 4: Elucidating Molecular Mechanisms via Western Blot
Principle of the Assay To understand how this compound induces apoptosis and/or cell cycle arrest, it is necessary to examine its effects on key regulatory proteins. Western blotting is a powerful technique used to detect specific proteins in a sample.[19] It involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest. For apoptosis, key markers include:
-
Caspases: These are the executioner proteins of apoptosis. We can detect the cleavage of pro-caspases (e.g., pro-caspase-3) into their smaller, active forms (cleaved caspase-3).[20]
-
PARP (Poly (ADP-ribose) polymerase): This is a DNA repair enzyme that is cleaved and inactivated by caspase-3 during apoptosis. Detecting cleaved PARP is a hallmark of apoptosis.[19][21]
-
Bcl-2 Family Proteins: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins can determine a cell's fate. A shift towards a higher pro-apoptotic to anti-apoptotic ratio suggests the activation of the intrinsic (mitochondrial) apoptosis pathway.[22][23]
Protocol 4: Western Blot Analysis
Materials:
-
Treated MCF-7 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of protein.
Visualization: Hypothetical Apoptosis Signaling Pathway
Caption: A potential mechanism involving the intrinsic apoptosis pathway.
Summary and Conclusion
This application note details a structured, multi-faceted approach to characterize the anticancer properties of this compound against MCF-7 breast cancer cells. By sequentially performing cytotoxicity, apoptosis, and cell cycle assays, researchers can build a comprehensive profile of the compound's bioactivity. Further mechanistic studies, such as Western blotting, can then provide critical insights into the molecular pathways being modulated. This integrated framework ensures a thorough and scientifically rigorous evaluation, forming a solid foundation for further preclinical development of promising novel therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. kumc.edu [kumc.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. mdpi.com [mdpi.com]
- 18. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of Furo[2,3-c]pyridine-5-carboxaldehyde in Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Furo[2,3-c]pyridine Scaffold in Modern Drug Discovery
The furo[2,3-c]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework with the inherent ability to bind to multiple biological targets, leading to a diverse range of pharmacological activities.[1] This versatility makes it a highly attractive starting point for drug discovery campaigns. Derivatives of the furo[2,3-c]pyridine scaffold have demonstrated significant potential in several therapeutic areas, including oncology, virology, and the modulation of kinase signaling pathways.[1] Notably, these compounds have been investigated as anticancer agents, exhibiting cytotoxicity against various cancer cell lines, and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1]
At the heart of exploring the therapeutic potential of this scaffold lies the systematic investigation of its structure-activity relationships (SAR). SAR studies are fundamental to understanding how specific structural modifications to a lead compound influence its biological activity. This knowledge is critical for optimizing potency, selectivity, and pharmacokinetic properties. Furo[2,3-c]pyridine-5-carboxaldehyde (CAS 478148-61-7) is a key intermediate in this process, offering a reactive aldehyde functional group that serves as a versatile handle for the synthesis of diverse compound libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in SAR studies.
The Strategic Importance of the 5-Carboxaldehyde Moiety
The aldehyde group at the 5-position of the furo[2,3-c]pyridine core is a gateway to a vast chemical space. Its reactivity allows for a multitude of chemical transformations, enabling the systematic introduction of various substituents and functional groups. This targeted derivatization is the cornerstone of a successful SAR campaign. Key transformations of the 5-carboxaldehyde include:
-
Reductive Amination: To introduce a diverse range of amine functionalities, creating libraries of secondary and tertiary amines.
-
Wittig Reaction and its Variants: To generate alkenes, providing access to compounds with altered geometries and electronic properties.
-
Oxidation and Reduction: To access the corresponding carboxylic acid and alcohol, respectively, which can be further functionalized.
-
Condensation Reactions: To form imines, oximes, and hydrazones, which can introduce new hydrogen bonding patterns and lipophilicity.
By systematically exploring these and other chemical transformations, researchers can probe the specific interactions between the furo[2,3-c]pyridine scaffold and its biological target, leading to the identification of optimized drug candidates.
Synthetic Protocol: Synthesis of the Furo[2,3-c]pyridine Core
While various methods exist for the synthesis of the furo[2,3-c]pyridine skeleton, a representative approach involves the cyclization of a suitably functionalized pyridine precursor. The following protocol is adapted from the work of Chang and Tai (2011) and describes a pathway to the core structure, which can then be functionalized to yield the desired 5-carboxaldehyde.[2]
Protocol 1: Synthesis of the Furo[2,3-c]pyridine Core
| Step | Procedure | Reagents and Conditions | Notes |
| 1 | Wittig Olefination | Ketone precursor, Ph3P=CHCO2Et, CHCl3, reflux, 10 h | This step introduces the carbon framework necessary for furan ring formation. |
| 2 | Deconjugation | DBU, THF, reflux, 10 h | Isomerization of the α,β-unsaturated ester to a β,γ-unsaturated ester. |
| 3 | Iodolactonization | I2, NaHCO3, CH3CN, rt, 24 h | Electrophilic cyclization to form an iodolactone intermediate. |
| 4 | Dehydroiodination | DBU, THF, reflux, 10 h | Elimination of HI to form the furan ring fused to a dihydropyridine. |
| 5 | Reduction | DIBALH, THF, 0 °C, 5 h | Reduction of the ester to an alcohol. |
| 6 | Aromatization | t-BuOK, THF, reflux, 1 h | Base-mediated aromatization to yield the furo[2,3-c]pyridine core.[2] |
This is a generalized protocol and may require optimization for specific substrates.
Application in SAR Studies: Derivatization of this compound
The true value of this compound is realized in its derivatization to generate a library of analogues for SAR studies. Below are detailed protocols for two key transformations: reductive amination and the Wittig reaction.
Protocol 2: Reductive Amination for Amine Library Synthesis
This protocol describes the one-pot synthesis of a secondary amine from this compound and a primary amine. This method is amenable to parallel synthesis for the rapid generation of a diverse library.
| Step | Procedure | Reagents and Conditions | Notes |
| 1 | Reaction Setup | To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) at room temperature, add the primary amine (1.1 eq). | The reaction can be performed in small vials for library synthesis. |
| 2 | Imine Formation | Stir the mixture for 1-2 hours at room temperature. | The formation of the imine can be monitored by TLC or LC-MS. |
| 3 | Reduction | Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. | NaBH(OAc)3 is a preferred reagent as it is selective for the imine in the presence of the aldehyde.[3] |
| 4 | Reaction Monitoring | Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. | |
| 5 | Work-up | Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). | |
| 6 | Purification | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. |
Protocol 3: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[4][5][6] This protocol outlines the general procedure for the reaction of this compound with a phosphonium ylide.
| Step | Procedure | Reagents and Conditions | Notes |
| 1 | Ylide Generation | To a suspension of the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF or Diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen), add a strong base (e.g., n-BuLi, NaH, or KHMDS) (1.0 eq) at 0 °C or -78 °C. | The choice of base and temperature depends on the stability of the ylide.[7] |
| 2 | Ylide Formation | Stir the mixture for 30-60 minutes at the same temperature until the ylide is formed (often indicated by a color change). | |
| 3 | Aldehyde Addition | Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution. | |
| 4 | Reaction | Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. | |
| 5 | Work-up | Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. | |
| 6 | Purification | Combine the organic layers, dry, and concentrate. Purify the crude product by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct. |
Visualizing the SAR Workflow
A typical SAR study workflow starting from this compound can be visualized as a branched process where diverse chemical functionalities are introduced and their effects on biological activity are systematically evaluated.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Hypothetical Signaling Pathway and SAR Data
Derivatives of the furo[2,3-c]pyridine scaffold have been investigated for their potential to inhibit various protein kinases.[1] The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by these compounds, leading to an anti-proliferative effect.
Caption: A hypothetical signaling pathway targeted by Furo[2,3-c]pyridine derivatives.
To illustrate the outcome of an SAR study, the following table presents hypothetical data for a series of this compound derivatives targeting a specific kinase (e.g., a serine/threonine kinase like AKT1).
| Compound ID | Modification at Position 5 | Kinase Inhibition (IC50, µM) | Cell Viability (GI50, µM) |
| Parent | -CHO | > 50 | > 50 |
| 1a | -CH2-NH-(4-fluorophenyl) | 5.2 | 10.8 |
| 1b | -CH2-NH-(3,4-difluorophenyl) | 1.8 | 4.5 |
| 1c | -CH2-NH-(4-methoxyphenyl) | 15.6 | 28.3 |
| 2a | -CH=CH-(4-chlorophenyl) (E-isomer) | 8.9 | 15.1 |
| 2b | -CH=CH-(4-pyridyl) (E-isomer) | 3.5 | 7.9 |
Data Analysis and Interpretation:
-
The parent aldehyde is inactive, highlighting the importance of derivatization.
-
The introduction of an amine via reductive amination leads to active compounds (1a-c).
-
Electron-withdrawing substituents on the phenyl ring of the amine (e.g., fluorine in 1a and 1b) appear to enhance potency compared to an electron-donating group (methoxy in 1c). The difluoro substitution in 1b is particularly beneficial.
-
Conversion of the aldehyde to an alkene via the Wittig reaction also yields active compounds (2a-b).
-
The presence of a nitrogen atom in the appended aromatic ring (pyridyl in 2b) improves activity compared to a substituted phenyl ring (chlorophenyl in 2a).
These initial findings would guide the next round of synthesis, focusing on further exploration of halogenated anilines and heterocyclic appendages to optimize the inhibitory activity.
Conclusion
This compound is a valuable and versatile starting material for conducting comprehensive SAR studies. Its reactive aldehyde functionality provides a platform for the synthesis of diverse libraries of compounds, enabling the systematic exploration of the chemical space around the privileged furo[2,3-c]pyridine scaffold. The protocols and workflows outlined in this application note provide a framework for researchers to efficiently generate and evaluate novel derivatives, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Purification of Furo[2,3-c]pyridine-5-carboxaldehyde by Column Chromatography
Introduction
Furo[2,3-c]pyridine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, demonstrating a wide array of pharmacological activities.[1][2][3][4] The compound Furo[2,3-c]pyridine-5-carboxaldehyde (CAS 478148-61-7) is a key building block and intermediate in the synthesis of numerous biologically active molecules, including potential HIV-1 protease inhibitors.[5] The purity of this aldehyde is paramount for the success of subsequent synthetic transformations and for ensuring the accuracy of biological screening data.
Column chromatography is a fundamental and indispensable technique for the purification of organic compounds.[6][7] This application note provides a detailed, experience-driven guide for the purification of this compound using silica gel column chromatography. The protocol herein is designed to be a robust starting point, grounded in the principles of chromatography and tailored to the specific chemical properties of the target molecule.
Principle of the Method
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][8] For the purification of this compound, a normal-phase chromatography setup is employed.
-
Stationary Phase: Silica gel, a polar adsorbent, is used as the stationary phase.[8][9] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase: A non-polar solvent system, typically a mixture of hexanes and ethyl acetate, serves as the mobile phase.[10] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be selectively eluted from the column.[6][7]
This compound, being a moderately polar compound due to the presence of the pyridine nitrogen, furan oxygen, and the aldehyde group, will adsorb to the silica gel. Less polar impurities will elute first with a low-polarity mobile phase, while the desired product will require a more polar mobile phase to be displaced from the stationary phase and eluted. More polar impurities will be retained on the column even longer.
Causality Behind Experimental Choices:
The selection of silica gel as the stationary phase is based on its proven efficacy in separating moderately polar heterocyclic compounds. The choice of a hexane/ethyl acetate gradient for the mobile phase offers a tunable polarity range that is well-suited for eluting this compound while separating it from common synthetic byproducts.[10] Dry loading of the sample onto Celite or silica gel is recommended to ensure a uniform application to the column, which leads to sharper bands and better separation.[10][11][12]
Materials and Equipment
Reagents:
-
Crude this compound
-
Silica Gel (Geduran® Si 60, 0.040-0.063 mm, is a suitable option)[10]
-
Celite® 545 (for dry loading)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading and cleaning)
-
Triethylamine (optional, for reducing peak tailing)
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Cotton or glass wool
-
Sand (washed and dried)
Experimental Protocol
PART 1: Preliminary TLC Analysis
Before proceeding with column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). This allows for a prediction of the separation behavior on the column.
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 3:2, 1:1 Hexanes:Ethyl Acetate).
-
Visualize the developed plate under a UV lamp (254 nm). The ideal solvent system should provide a good separation of the desired product spot from impurity spots, with the product having an Rf value of approximately 0.2-0.4.
PART 2: Column Preparation
The proper packing of the chromatography column is critical for achieving good separation.
-
Select a glass column of appropriate size. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[11]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes or a high hexane content mixture).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed. Do not let the column run dry.
PART 3: Sample Loading (Dry Loading Recommended)
Dry loading is the preferred method for applying the sample to the column as it generally results in better resolution.[10][11]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel or Celite® to this solution.
-
Concentrate the mixture using a rotary evaporator until a dry, free-flowing powder is obtained.[11]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
PART 4: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components of the mixture. A gradient elution is typically most effective.
-
Begin elution with a low polarity mobile phase, as determined by the preliminary TLC analysis (e.g., 100% hexanes or a 9:1 hexanes:ethyl acetate mixture).[10]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
100% Hexanes (to elute very non-polar impurities)
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
80:20 Hexanes:Ethyl Acetate
-
Continue to increase the ethyl acetate concentration as needed.
-
-
Collect the eluent in fractions of appropriate volume in separate tubes or flasks.
PART 5: Monitoring the Separation
It is essential to monitor the composition of the collected fractions to identify those containing the pure product.
-
Spot each collected fraction (or every few fractions) onto a TLC plate.
-
Develop the TLC plate with the solvent system that gave a good Rf value in the preliminary analysis.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
PART 6: Isolation of the Purified Compound
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or oil is the purified this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Presentation
| Parameter | Description | Typical Value/Range |
| Stationary Phase | The solid adsorbent used in the column. | Silica gel (0.040-0.063 mm) |
| Mobile Phase | The solvent or solvent mixture that elutes the compound. | Hexanes/Ethyl Acetate gradient |
| Elution Mode | The method of applying the mobile phase. | Gradient Elution |
| Sample Loading | The method of applying the crude sample to the column. | Dry loading on Celite® or silica gel |
| Expected Yield | The percentage of the desired compound recovered after purification. | 60-90% (highly dependent on crude purity) |
| Expected Purity | The purity of the isolated compound. | >98% (as determined by NMR or HPLC) |
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloaded.- Column packed unevenly. | - Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded.- Repack the column carefully, avoiding air bubbles. |
| Peak Tailing | - Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[13] | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce strong interactions with acidic silica.[13] |
| Compound Won't Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Co-elution of Impurities | - Similar polarity of the desired product and impurities. | - Use a shallower solvent gradient or switch to an isocratic elution with an optimized solvent system.[13]- Consider using a different stationary phase (e.g., alumina). |
Conclusion
This application note provides a comprehensive and practical guide for the purification of this compound by column chromatography. By following the detailed protocol and understanding the underlying principles, researchers, scientists, and drug development professionals can consistently achieve high purity of this important synthetic intermediate, thereby facilitating the advancement of their research and development endeavors. The key to a successful purification lies in the careful preliminary analysis by TLC, proper column packing and sample loading, and meticulous monitoring of the elution process.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. columbia.edu [columbia.edu]
- 9. hawach.com [hawach.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Furo[2,3-c]pyridine-5-carboxaldehyde synthesis
Welcome to the technical support center for the synthesis of Furo[2,3-c]pyridine-5-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this critical synthesis. Our goal is to provide you with expert insights and actionable troubleshooting strategies rooted in established chemical principles.
Overview: The Vilsmeier-Haack Approach
The formylation of the Furo[2,3-c]pyridine core is most commonly achieved via the Vilsmeier-Haack reaction . This reaction utilizes a potent electrophilic iminium salt, the "Vilsmeier reagent," generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (typically phosphorus oxychloride, POCl₃).[1][2][3] The electron-rich nature of the furo-pyridine system makes it an excellent substrate for this type of electrophilic aromatic substitution.[2]
However, the efficiency of this reaction is highly sensitive to several parameters. Low yields often stem from issues in one of three key areas: formation and stability of the Vilsmeier reagent, the electrophilic substitution step, or the final work-up and purification. This guide will address common failure points in each of these stages.
Visual Troubleshooting Workflow
Before diving into specific questions, the following workflow provides a high-level overview of the troubleshooting process.
Caption: General troubleshooting workflow for low-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is failing or giving very low yields (<20%). What are the most critical initial checks?
This is a common issue that often points to fundamental setup problems rather than complex chemical phenomena. Before altering stoichiometry or temperature, rigorously verify the following:
-
Reagent Quality and Purity:
-
DMF: Must be anhydrous. Using an old bottle that has been opened multiple times can introduce moisture, which rapidly quenches the Vilsmeier reagent. It is best practice to use a freshly opened bottle or DMF from a solvent purification system.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly sensitive to moisture and will hydrolyze to phosphoric acid and HCl. Use a fresh bottle and handle it under an inert atmosphere. Discoloration (yellow/brown) can indicate degradation.
-
Furo[2,3-c]pyridine (Starting Material): Ensure it is pure and dry. Impurities can lead to side reactions and tar formation.
-
-
Strictly Anhydrous Conditions:
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use.
-
Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like Argon or Nitrogen. This prevents atmospheric moisture from entering the reaction.[4]
-
Q2: I suspect the Vilsmeier reagent is not forming correctly. How can I ensure its proper generation?
The formation of the Vilsmeier reagent is an exothermic reaction between DMF and POCl₃. Improper management of this step is a frequent cause of failure.
-
Mechanism Insight: POCl₃ reacts with the carbonyl oxygen of DMF to form an adduct. Subsequent elimination of a chlorophosphate species generates the electrophilic chloromethyliminium salt (the Vilsmeier reagent).[1][3]
Caption: Simplified formation of the Vilsmeier reagent.
-
Protocol for Optimal Formation:
-
Cool the DMF (dissolved in an anhydrous solvent like 1,2-dichloroethane, if used) to 0 °C in an ice bath.
-
Add the POCl₃ dropwise via a syringe while vigorously stirring. A rapid addition will cause a temperature spike, leading to the decomposition of the reagent and the formation of undesired byproducts.
-
After the addition is complete, allow the mixture to stir at 0 °C for a period (e.g., 30-60 minutes) to ensure complete formation of the reagent before adding the Furo[2,3-c]pyridine starting material.
-
Q3: The reaction stalls with significant starting material remaining. How can I drive the reaction to completion?
If your reagents and setup are pristine, stalling indicates a problem with the reaction's kinetics or thermodynamics.
-
Temperature Control: The Vilsmeier-Haack reaction is often performed at elevated temperatures (e.g., 60-80 °C) after the initial reagent formation. However, excessive heat can decompose the reagent faster than it reacts.
-
Troubleshooting Step: If you see stalling, try increasing the temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS at each stage. Conversely, if you observe significant decomposition (darkening/tarring), the temperature may be too high.
-
-
Stoichiometry: The stoichiometry of the Vilsmeier reagent relative to the substrate is critical.
-
Typical Ratio: A molar ratio of 1.5 to 3.0 equivalents of the Vilsmeier reagent (both DMF and POCl₃) to 1.0 equivalent of the Furo[2,3-c]pyridine is common.
-
Troubleshooting Step: If conversion is low, try increasing the equivalents of the Vilsmeier reagent to 2.5 or 3.0. This can help overcome any minor reagent deactivation by trace impurities.
-
| Parameter | Standard Range | Troubleshooting Action for Low Conversion |
| POCl₃ / Substrate | 1.5 - 2.5 eq. | Increase to 2.5 - 3.0 eq. |
| DMF / Substrate | 1.5 - 2.5 eq. | Increase to 2.5 - 3.0 eq. |
| Temperature | 50 - 80 °C | Increase stepwise (e.g., 60°C -> 70°C) |
| Reaction Time | 2 - 12 hours | Extend time, monitoring by TLC/LC-MS |
Table 1: Recommended parameter adjustments for stalled reactions.
Q4: My work-up is messy, and I'm losing a lot of product during purification. What is the standard protocol?
The work-up step is crucial as it involves the hydrolysis of the intermediate iminium salt to the final aldehyde.[2][3] An improper work-up can lead to decomposition or the formation of emulsions that complicate extraction.
-
Step-by-Step Recommended Work-up Protocol:
-
Cooling: After the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture down to 0 °C in an ice bath. This is critical to control the exothermic quench.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into a vigorously stirred beaker of ice-cold water.
-
Hydrolysis & Neutralization: The resulting solution will be highly acidic. Slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral to slightly basic (pH 7-8). This step hydrolyzes the iminium salt to the aldehyde and neutralizes the acidic byproducts. The product often precipitates at this stage.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Washing & Drying: Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
-
Q5: I'm getting a regioisomer instead of the desired 5-carboxaldehyde. Why is this happening?
While formylation is expected at the electron-rich 5-position of the Furo[2,3-c]pyridine core, unexpected regioselectivity can occur.
-
Cause: Steric hindrance from substituents on the pyridine or furan ring can influence the site of electrophilic attack. Furthermore, reaction conditions that are too harsh (e.g., excessively high temperatures) can sometimes lead to a loss of selectivity.
-
Validation: It is imperative to confirm the structure of your product unequivocally using 1D and 2D NMR spectroscopy (COSY, HMBC, NOESY) to ensure the formyl group is at the desired C5 position.
Q6: Are there alternatives to the Vilsmeier-Haack reaction for this formylation?
Yes, if the Vilsmeier-Haack reaction proves consistently problematic, other formylation methods for electron-rich aromatics can be explored, although they may require significant optimization.
-
Duff Reaction: Uses hexamethylenetetramine in an acidic medium (e.g., glycerol/boric acid or TFA). It is effective for highly activated systems like phenols and indoles.
-
Rieche Formylation: Employs dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ or SnCl₄. This method is useful for less activated substrates or when sterically hindered positions need to be formylated.
-
Other Formylating Agents: A variety of other reagents exist, such as triformamide/AlCl₃ or N-formylsaccharin, which may offer advantages under specific conditions.[5]
References
Technical Support Center: Optimization of Reaction Conditions for Furopyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of furopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Furopyridines, as isosteres of quinolines and benzofurans, are privileged structures in medicinal chemistry.[1][2] However, the fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic landscape, presenting distinct challenges in their synthesis and functionalization.[2][3]
This document provides a structured approach to optimizing reaction conditions, addressing specific experimental issues in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses fundamental considerations when planning a synthetic route to a furopyridine core.
Q1: What are the primary strategies for constructing the furopyridine core, and which is more common?
A1: There are two main strategic approaches to constructing the furopyridine skeleton:
-
Constructing the furan ring onto a pre-formed pyridine derivative. [4]
-
Building the pyridine ring from a pre-formed furan derivative. [4]
The first strategy is far more common and generally preferred. The reason lies in the inherent instability of the furan ring under the strong acidic conditions often required for classical pyridine synthesis methods (e.g., electrophilic cyclization).[3] Such conditions can lead to ring-opening or decomposition of the furan precursor, resulting in low yields and complex product mixtures. Therefore, most successful and high-yielding syntheses focus on building the furan ring as the final step onto a stable, functionalized pyridine starting material.
Q2: My goal is a specific furopyridine isomer (e.g., furo[3,2-b]pyridine vs. furo[2,3-b]pyridine). What factors determine the regiochemical outcome of the cyclization?
A2: The resulting isomer is dictated by the substitution pattern of your starting materials and the cyclization mechanism. For instance, in the popular approach of cyclizing an alkynyl-substituted hydroxypyridine:
-
A 2-alkynyl-3-hydroxypyridine will undergo a 5-exo-dig cyclization to yield a furo[2,3-b]pyridine .[5]
-
A 3-alkynyl-2-hydroxypyridine or a 3-alkynyl-4-hydroxypyridine can be cyclized to form furo[3,2-b]pyridines and furo[3,2-c]pyridines , respectively.[6][7]
Careful selection and synthesis of the correctly substituted pyridine precursor are therefore critical for controlling the final isomeric scaffold. In cases where multiple cyclization pathways are possible, the choice of catalyst, solvent, and temperature can sometimes be tuned to favor one isomer over another, though this often requires extensive optimization.[8]
Part 2: Troubleshooting Guide for Common Synthetic Challenges
This section directly addresses specific problems that may arise during your experiments.
Issue Category: Low Yields & Incomplete Reactions
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki) to install a substituent on the pyridine ring is giving a low yield. What are the common causes?
A3: Low yields in cross-coupling reactions involving pyridine substrates are a persistent challenge. The primary culprit is often the basic lone pair of electrons on the pyridine nitrogen.[9] This lone pair can coordinate to the palladium catalyst, effectively poisoning it and inhibiting the catalytic cycle.[9]
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can help prevent the pyridine nitrogen from coordinating to the palladium center and stabilize the active catalytic species.
-
Catalyst State: Ensure your catalyst is active. Palladium(0) species are sensitive to oxygen.[9] Use fresh catalysts and rigorously degas all solvents and reagents. Using a pre-formed palladium-ligand complex (precatalyst) can often provide more reproducible results.[9]
-
Base Selection: The choice of base is critical. For Suzuki couplings, ensure your boronic acid is not degrading under the basic conditions. For Sonogashira couplings, the amine base must be anhydrous and high purity.[10]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature that balances reaction rate with catalyst stability.[11]
Q4: My base-mediated intramolecular cyclization to form the furan ring is stalling or incomplete. How can I drive it to completion?
A4: Incomplete cyclization often points to issues with the base, solvent, or steric hindrance.[10]
Troubleshooting Steps:
-
Base Strength: If a weak base like potassium carbonate (K₂CO₃) is ineffective, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[5][10]
-
Solvent Choice: The reaction requires a polar aprotic solvent to dissolve the reagents and facilitate the ionic mechanism. Ensure solvents like DMF or DMSO are anhydrous, as water can quench the base.
-
Temperature: Gently heating the reaction can often provide the activation energy needed for cyclization. However, be cautious of potential decomposition at excessively high temperatures.[10]
-
Steric Hindrance: If the substituents on the pyridine or alkyne are particularly bulky, they may sterically hinder the cyclization. Longer reaction times or higher temperatures may be necessary to overcome this barrier.[10]
Issue Category: Side Reactions & Impurities
Q5: I'm observing a major byproduct corresponding to the homocoupling of my alkyne starting material in a Sonogashira reaction. How do I prevent this?
A5: This side reaction, often called Glaser coupling, is a classic problem caused by the presence of oxygen, which facilitates the oxidative dimerization of terminal alkynes.[8][10]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Degas your solvent thoroughly by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[10]
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas throughout the entire process. Use Schlenk line techniques or a glovebox if possible.[9]
-
Copper Co-catalyst: While CuI is essential for the Sonogashira reaction, its presence can also promote Glaser coupling. Ensure it is high purity. In some cases, reducing the amount of copper catalyst or using "copper-free" Sonogashira conditions may be beneficial.
Q6: My Buchwald-Hartwig amination is producing a significant amount of hydrodehalogenated furopyridine instead of the desired C-N coupled product. What causes this?
A6: Hydrodehalogenation is a common side reaction where the starting aryl halide is reduced. The primary cause is often the presence of a proton source, most commonly water.[9]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly distilled solvents and dry the amine reagent if necessary.
-
High-Purity Reagents: Use high-purity amines. Impurities in the amine can sometimes act as hydrogen donors, contributing to the side reaction.[9]
Issue Category: Purification Challenges
Q7: I'm having difficulty purifying my furopyridine product by column chromatography on silica gel. It's streaking or tailing significantly.
A7: This is a very common issue caused by the interaction between the basic pyridine nitrogen and the acidic silanol groups on the surface of the silica gel.[12][13] This strong interaction leads to poor peak shape and difficult separation.
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[12] This will "cap" the acidic sites on the silica, allowing your basic product to elute more cleanly.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. For very polar compounds, reversed-phase chromatography (C18) may be a better option.[12]
-
Acid/Base Extraction: Before chromatography, you can often perform an acid-base workup. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic furopyridine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product with an organic solvent.[13]
Part 3: Data Summaries and Optimization Tables
For clarity, the troubleshooting advice is summarized below, alongside typical starting conditions for key reactions.
Table 1: Troubleshooting Guide Summary
| Problem | Common Cause(s) | Key Troubleshooting Solutions |
|---|---|---|
| Low Yield in Cross-Coupling | Pyridine N-coordination to Pd; Inactive catalyst; Suboptimal base/ligand. | Use bulky, electron-rich ligands; Use fresh precatalyst; Degas solvents rigorously.[9] |
| Incomplete Cyclization | Insufficient base strength; Steric hindrance; Low temperature. | Use a stronger base (e.g., NaH); Increase reaction temperature; Use anhydrous polar aprotic solvent.[10] |
| Alkyne Homocoupling | Presence of oxygen. | Rigorously degas all solvents and reagents; Maintain a strict inert atmosphere.[8][10] |
| Hydrodehalogenation | Presence of moisture or proton donors. | Use anhydrous solvents and high-purity reagents.[9] |
| Poor Chromatography | Interaction of basic pyridine with acidic silica gel. | Add triethylamine (0.1-1%) to the eluent; Use neutral alumina; Perform acid-base extraction first.[12][13] |
Table 2: Typical Starting Conditions for Furo[3,2-b]pyridine Synthesis via Sonogashira/Cyclization
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂ | Common, effective palladium(II) sources.[6][10] |
| Copper Source | Copper(I) Iodide (CuI) | Essential co-catalyst for the Sonogashira reaction.[6] |
| Ligand | Triphenylphosphine (PPh₃) | Often effective, but may need to be switched to bulkier ligands if issues arise.[6] |
| Base | Triethylamine (Et₃N) or Diisopropylamine | Acts as both the base and often as the solvent. Must be anhydrous.[10] |
| Solvent | THF, DMF, or Ethanol | Choice depends on substrate solubility and reaction temperature. Must be degassed.[6] |
| Atmosphere | Nitrogen or Argon | Absolutely critical to prevent oxygen-mediated side reactions.[10] |
| Temperature | Room Temperature to 100 °C | Substrate dependent. Less reactive halides may require heating.[6][10] |
Part 4: Key Experimental Protocols & Visual Workflows
Protocol 1: General Procedure for Sonogashira Coupling and Subsequent Cyclization
This protocol is a generalized example for the synthesis of a furo[3,2-b]pyridine derivative and should be adapted based on specific substrates.[6][10]
-
Setup: To an oven-dried Schlenk flask, add the halopyridine starting material (e.g., 2-bromo-3-iodopyridine, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) via syringe, followed by anhydrous, degassed triethylamine (3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe while stirring.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification (Intermediate): Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkynylpyridine intermediate may be purified by column chromatography or used directly in the next step.
-
Cyclization: Dissolve the purified intermediate in an anhydrous polar aprotic solvent (e.g., DMF). Add a base (e.g., K₂CO₃, 2.0 equiv.) and heat the reaction (e.g., 80-100 °C), monitoring by TLC until the starting material is consumed.
-
Final Workup and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Purify the final furopyridine product by column chromatography (often with 0.1-1% Et₃N in the eluent) or recrystallization.[10][12]
Visual Workflow 1: Troubleshooting Low Yield in Cross-Coupling Reactions
This diagram provides a logical workflow for diagnosing and solving low-yield issues in palladium-catalyzed cross-coupling reactions.
Caption: A diagnostic workflow for troubleshooting low yields.
Visual Workflow 2: Strategic Decision Framework for Furopyridine Synthesis
This diagram illustrates the primary decision-making process when planning a synthesis.
Caption: Decision tree for selecting a primary synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Furopyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of the furopyridine scaffold. This resource is designed to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during your experiments. The unique electronic nature of the furopyridine core—resulting from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring—presents considerable hurdles in selective and high-yielding functionalization.[1]
Section 1: C-H Functionalization - Troubleshooting Regioselectivity
Direct C-H functionalization is a highly sought-after strategy for its atom and step economy.[2] However, the competing reactivity of the two rings and multiple C-H bonds with similar activation barriers in furopyridines often leads to a mixture of isomers.[1]
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction is producing a mixture of regioisomers. What are the primary factors influencing the reaction outcome?
A1: Achieving high regioselectivity in the C-H functionalization of furopyridines is a well-documented challenge.[1] The outcome is a delicate balance of several competing factors:
-
Inherent Ring Electronics: The pyridine ring is electron-deficient and thus more susceptible to nucleophilic and radical attack, while the furan ring is electron-rich, favoring electrophilic substitution.[1] This electronic dichotomy is the root cause of many selectivity issues.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly "tune" the regioselectivity. For instance, the electrophilicity of a radical and the solvent system can direct radical additions to different positions on the pyridine ring.[1]
-
Steric Hindrance: Bulky substituents on either the furopyridine core or the incoming reagent can block access to certain positions, thereby directing functionalization to less sterically hindered sites.[1][3] For example, selective C7 arylation has been reported using a highly sterically hindered bromoarene, although the yield was low.[4]
-
Directing Groups: The installation of a directing group can chelate to a metal catalyst, guiding it to a specific, otherwise unreactive, C-H bond. While this adds synthetic steps, it is a powerful strategy for overcoming inherent reactivity patterns.[1][4]
Q2: I am attempting a metal-catalyzed C-H arylation and observing functionalization on the furan ring instead of the desired position on the pyridine ring. Why is this happening?
A2: This is a common issue stemming from the higher nucleophilicity of the electron-rich furan ring, making it more prone to electrophilic attack, which is a key step in many C-H activation cycles. The six-membered pyridine ring's C-H bonds are generally less reactive.[4] To favor functionalization on the pyridine moiety, consider the following:
-
Use of Directing Groups: This is often the most effective strategy. A directing group installed on the pyridine ring can force the catalyst into proximity with a specific C-H bond on that ring.[4]
-
Catalyst and Ligand Choice: Some catalyst systems have a greater propensity for activating specific C-H bonds. For example, phosphine-free palladium systems have been shown to favor C3 arylation in pyrazolo[1,5-a]pyrimidines, while phosphine-containing catalysts direct the reaction to the C7 position.[4]
-
N-Oxide Strategy: Conversion of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring, sometimes enabling functionalization that is otherwise difficult to achieve.[4]
Troubleshooting Guide: Poor Regioselectivity in C-H Functionalization
Use the following workflow to diagnose and resolve regioselectivity issues in your C-H functionalization reactions.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Section 2: Electrophilic Aromatic Substitution - Common Issues
Electrophilic substitution is a fundamental method for functionalizing aromatic rings. In furopyridines, the furan ring is the more reactive partner in these reactions.
Frequently Asked Questions (FAQs)
Q3: I am trying to brominate my furopyridine, but I am getting a complex mixture of products. How can I achieve selective monobromination?
A3: The high reactivity of the furopyridine system towards electrophiles like bromine often leads to over-bromination or a mixture of isomers. To control the reaction:
-
Milder Brominating Agents: Instead of elemental bromine (Br₂), consider using a less reactive source such as N-Bromosuccinimide (NBS). This often provides better control and selectivity.
-
Reaction Conditions: Running the reaction at low temperatures can help to temper reactivity and improve selectivity.
-
Protecting Groups: If the pyridine nitrogen is unprotected, it can be protonated under acidic conditions, further activating the ring system. In some cases, temporary protection of reactive sites can be beneficial.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Acetic acid is a common solvent for such reactions.[5]
Experimental Protocol: Selective Monobromination of an Activated Furopyridine
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the furopyridine substrate (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., CH₂Cl₂ or CHCl₃) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent. Add the NBS solution dropwise to the cooled furopyridine solution over 15-30 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired monobrominated furopyridine.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. However, issues such as low yield, catalyst decomposition, and side reactions are common.
Frequently Asked Questions (FAQs)
Q4: My Suzuki-Miyaura coupling reaction on a halofuropyridine is giving a low yield. What are the likely causes?
A4: Low yields in Suzuki-Miyaura reactions involving furopyridines can be attributed to several factors:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The choice of ligand is critical to prevent this and stabilize the active Pd(0) species. Consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Reagent Quality: Boronic acids are prone to degradation, especially upon prolonged storage. Ensure your boronic acid is pure and anhydrous. Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen.[6]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure that all solvents are properly degassed and that the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen).[6]
-
Base Selection: The choice and quality of the base are crucial. The base not only facilitates the transmetalation step but can also influence catalyst stability and side reactions. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
Q5: I am observing significant hydrodehalogenation (reduction of the C-X bond) in my Buchwald-Hartwig amination. How can I minimize this side reaction?
A5: Hydrodehalogenation is a common side reaction where the starting halide is reduced instead of coupled.[6] Key factors to address are:
-
Moisture: Scrupulously dry all reagents and solvents. Water can act as a proton source for the reduction pathway.[6]
-
Amine Quality: Use high-purity amines, as impurities can sometimes act as hydrogen donors.[6]
-
Base Choice: The nature of the base can significantly influence the rate of hydrodehalogenation. Strong, non-nucleophilic bases are generally preferred. Screening different bases (e.g., NaOtBu, LHMDS) may be necessary to find the optimal conditions.[6]
Troubleshooting Guide: Low Yield in Cross-Coupling Reactions
This diagnostic workflow can help pinpoint the cause of low yields in your palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Furo[2,3-c]pyridine-5-carboxaldehyde Reactions: A Technical Support Guide
Welcome to the technical support center for researchers working with Furo[2,3-c]pyridine-5-carboxaldehyde. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common challenges encountered during the synthesis and handling of this important heterocyclic building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own research.
Section 1: Understanding Byproduct Formation in Vilsmeier-Haack Reactions
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocycles like furo[2,3-c]pyridine.[1] It involves an electrophilic aromatic substitution using the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] While effective, this reaction is sensitive to conditions and can lead to several byproducts.
FAQ 1.1: My reaction is sluggish and I'm recovering a lot of my starting Furo[2,3-c]pyridine. What's causing this?
Answer: This is the most common issue and typically points to two main causes: insufficient activation of the Vilsmeier reagent or low reactivity of your substrate.
-
Causality: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile. Its formation is temperature-dependent and can be hampered by moisture. If the reagent is not formed efficiently, the rate of formylation will be slow, leading to incomplete conversion. Furthermore, any electron-withdrawing groups on the furo[2,3-c]pyridine ring system will deactivate it towards electrophilic substitution, requiring more forcing conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Both DMF and the reaction vessel must be scrupulously dry. Use freshly distilled or sure-seal DMF and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition Temperature: Add POCl₃ to DMF slowly at 0 °C. This allows for controlled formation of the Vilsmeier reagent and prevents potential decomposition.[2]
-
Reaction Temperature & Time: After adding the substrate, the reaction may need to be warmed to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS. If you see no conversion at room temperature after 1-2 hours, consider gently heating the reaction to 40-60 °C.
-
Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent (typically 1.5 to 3.0 equivalents).
-
FAQ 1.2: I've isolated a byproduct with a mass corresponding to a di-formylated product. How can I prevent this?
Answer: Di-formylation occurs when the furo[2,3-c]pyridine ring is highly activated, making the mono-formylated product susceptible to a second electrophilic attack.
-
Causality: The furan portion of the fused ring system is particularly electron-rich and is the site of the initial formylation.[3] The introduction of the first aldehyde group is deactivating, but under harsh conditions (high temperature, long reaction times, or large excess of Vilsmeier reagent), a second formylation can occur at another activated position on the furan ring.
-
Troubleshooting Steps:
-
Reduce Reagent Stoichiometry: Lower the equivalents of the Vilsmeier reagent to 1.1 - 1.2 equivalents relative to your starting material.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Avoid excessive heating.
-
Monitor Carefully: Track the reaction progress closely. As soon as the starting material is consumed and the desired product is the major component, quench the reaction to prevent further substitution.
-
FAQ 1.3: My NMR shows complex signals in the aldehyde region and my mass spectrum has an unexpected peak corresponding to M+15. What is this impurity?
Answer: This impurity is likely a result of incomplete hydrolysis of the intermediate iminium salt, which can be trapped by nucleophiles during workup.
-
Causality: The Vilsmeier-Haack reaction does not directly produce the aldehyde. It forms an iminium salt intermediate that must be hydrolyzed to the carbonyl during aqueous workup. If the hydrolysis is incomplete, and a nucleophile like methanol is used during purification, it can attack the iminium salt to form a more stable methoxy-amine adduct (M+15 if the amine is dimethylamine).
-
Troubleshooting Steps:
-
Vigorous Hydrolysis: Ensure the aqueous workup is sufficiently long and vigorous to fully hydrolyze the iminium salt. Adjusting the pH to be slightly acidic (pH 4-5) can sometimes facilitate this process.
-
Hydrolysis Temperature: Gently warming the reaction mixture during the aqueous quench (e.g., to 30-40 °C) can accelerate the hydrolysis of the stable iminium intermediate.
-
Purification Solvents: Avoid using nucleophilic solvents like methanol or ethanol in the initial stages of purification if you suspect the presence of the iminium salt. Opt for ethyl acetate, dichloromethane, and hexanes for extraction and chromatography.
-
Section 2: Troubleshooting Byproducts from Oxidation Routes
An alternative synthesis of this compound involves the oxidation of the corresponding alcohol, (Furo[2,3-c]pyridin-5-yl)methanol. While this can be a high-yielding route, it is prone to over-oxidation.
FAQ 2.1: My main byproduct is the Furo[2,3-c]pyridine-5-carboxylic acid. How do I stop this over-oxidation?
Answer: The formation of the carboxylic acid is a classic byproduct of aldehyde synthesis via oxidation.[4] It indicates that your oxidant is too strong or the reaction conditions are not sufficiently controlled.
-
Causality: The aldehyde product is itself susceptible to oxidation, often more so than the starting alcohol under certain conditions. Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will readily convert the intermediate aldehyde to the carboxylic acid.
-
Troubleshooting Steps:
-
Choose a Milder Oxidant: Switch to an oxidant known for stopping at the aldehyde stage. Common choices include:
-
Pyridinium chlorochromate (PCC)
-
Dess-Martin periodinane (DMP)
-
Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
-
Control Stoichiometry: Use only a slight excess (typically 1.1 to 1.5 equivalents) of the oxidant.
-
Temperature Control: Many oxidations are exothermic. Maintain the recommended temperature for the specific protocol you are using (e.g., -78 °C for a Swern oxidation) to improve selectivity.
-
Section 3: General Issues and Purification Strategies
FAQ 3.1: My purified product is initially a white solid but turns brown over time. Is it decomposing?
Answer: Yes, discoloration is a common sign of aldehyde decomposition or polymerization.[4]
-
Causality: Aromatic aldehydes can be sensitive to air, light, and trace acid or base. The aldehyde functional group can undergo radical oxidation or aldol-type condensation reactions, leading to colored, oligomeric impurities.
-
Mitigation and Storage:
-
Store Cold and Dark: Store the purified product under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal).
-
Use High-Purity Solvents: Ensure solvents used for storage or making solutions are free of peroxides and acids.
-
Re-purification: If the material has discolored, it can often be re-purified by a quick column chromatography or recrystallization before use.
-
Data Summary and Visualization
Table 1: Common Byproducts and Troubleshooting Summary
| Byproduct Name | Common Cause | Recommended Solution | Synthetic Route |
| Unreacted Starting Material | Incomplete reaction; insufficient reagent | Use anhydrous conditions; increase temperature/time; increase reagent equivalents | Vilsmeier-Haack |
| Di-formylated Product | Overly reactive substrate; harsh conditions | Reduce reagent stoichiometry; lower reaction temperature; monitor closely | Vilsmeier-Haack |
| Iminium Salt Adducts | Incomplete hydrolysis of intermediate | Ensure vigorous aqueous workup; gently warm during quench; avoid nucleophilic solvents | Vilsmeier-Haack |
| Carboxylic Acid | Over-oxidation of aldehyde product | Use milder, selective oxidants (PCC, DMP, Swern); control temperature and stoichiometry | Oxidation |
| Oligomers/Polymers | Product instability | Store cold, dark, and under inert gas; use high-purity solvents for storage | General/Storage |
Diagrams of Key Processes
Caption: Vilsmeier-Haack reaction pathway and common failure point.
Caption: A logical workflow for troubleshooting byproduct formation.
Section 4: Experimental Protocols
Protocol 4.1: Vilsmeier-Haack Formylation of Furo[2,3-c]pyridine
This is a representative protocol and may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 mmol, 1.5 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve Furo[2,3-c]pyridine (1.0 mmol, 1.0 equiv) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of starting material by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). If the reaction is slow, gently warm to 40 °C.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate until the pH is ~6-7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Protocol 4.2: Analysis of Crude Reaction Mixture by LC-MS
-
Sample Preparation: Take a small aliquot (~0.1 mg) of the crude reaction mixture and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Use a C18 reverse-phase column. Set up a gradient elution method, for example:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis: Inject the sample and acquire both UV (e.g., at 254 nm) and mass spectrometry (in positive ion mode) data.
-
Interpretation:
-
Identify the peak for your starting material (by retention time and expected mass).
-
Identify the peak for your desired product (this compound, C₈H₅NO₂, MW: 147.13; Expected M+H⁺: 148.04).
-
Analyze the mass of any significant impurity peaks and compare them to the potential byproducts listed in Table 1 (e.g., over-oxidation product: C₈H₅NO₃, MW: 163.13; Expected M+H⁺: 164.03).
-
References
Furopyridine Synthesis Technical Support Center: A Guide to Preventing Decomposition
Welcome to the Technical Support Center for furopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling furopyridine scaffolds. The unique electronic structure of furopyridines, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, presents considerable challenges in achieving selective, high-yielding, and decomposition-free syntheses.[1]
This resource provides practical, field-proven insights through a series of frequently asked questions for rapid problem-solving and in-depth troubleshooting guides for more complex synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of furopyridines.
Q1: My reaction to form the furopyridine ring is giving a low yield and a complex mixture of byproducts. What are the likely causes?
A1: Low yields in furopyridine synthesis often stem from the inherent instability of the furan ring, especially under strong acidic conditions that might be used for cyclization. The fusion of the π-deficient pyridine and π-excessive furan rings creates a delicate electronic balance that can lead to undesired side reactions. Key factors to investigate are:
-
Reaction Conditions: Harsh acidic or basic conditions can promote ring opening or other decomposition pathways.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation of starting materials, intermediates, or the final furopyridine product.
-
Reagent Purity: Impurities in starting materials or solvents can interfere with the desired reaction.
Q2: I'm observing significant decomposition of my furopyridine product during purification by column chromatography on silica gel. How can I prevent this?
A2: Furopyridines, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[2] The basic nitrogen atom of the pyridine ring can also interact strongly with the acidic silanol groups, causing peak tailing and prolonged contact time with the stationary phase, which can exacerbate degradation.[2][3] To mitigate this:
-
Use a less acidic stationary phase: Consider using neutral or basic alumina, or a polymer-based column.[2]
-
Neutralize the silica gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent to passivate the acidic sites on the silica gel.[2]
-
Perform a stability test: Spot your compound on a TLC plate and let it sit for an hour before eluting to quickly check for on-plate degradation.[2]
Q3: My palladium-catalyzed cross-coupling reaction on a furopyridine substrate is failing or giving very low yields. What troubleshooting steps should I take?
A3: Low yields in cross-coupling reactions with furopyridines are a known challenge, often referred to as the "2-pyridyl problem" when substitution is at the 2-position, due to the coordinating effect of the pyridine nitrogen with the catalyst.[1] Common issues include:
-
Catalyst Decomposition: The palladium catalyst, especially in its active Pd(0) state, is sensitive to oxygen.[4] Formation of palladium black is a clear indicator of catalyst decomposition.[4]
-
Ligand Instability: The chosen ligand may be degrading under the reaction conditions.
-
Poor Reagent Quality: Boronic acids, in particular, can degrade during storage.[4]
Q4: I'm seeing a significant amount of a hydrodehalogenation byproduct in my cross-coupling reaction. What is the cause and how can I minimize it?
A4: Hydrodehalogenation, where the halide on the furopyridine is replaced by a hydrogen atom, is a common side reaction.[4] The primary causes are:
-
Presence of Moisture: Water can act as a proton source, leading to the reduction of the aryl halide.[4]
-
Impurities in Reagents: Some amines or bases can contain impurities that act as hydrogen donors.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific decomposition scenarios during furopyridine synthesis.
Scenario 1: Decomposition During Synthesis via Ring Formation
The construction of the furopyridine scaffold itself can be fraught with stability issues, particularly when forming the furan ring from a pre-formed pyridine or vice-versa.
Symptoms:
-
Low or no desired product formation.
-
A complex mixture of unidentifiable products by TLC or LC-MS.
-
Charring or darkening of the reaction mixture.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Explanation |
| Harsh Acidic Conditions | Strong acids used for electrophilic cyclization can cause the furan ring to decompose. Solution: Opt for milder acidic catalysts or conditions. If strong acid is unavoidable, consider a synthetic route that forms the more robust pyridine ring last. |
| High Reaction Temperature | Furopyridine systems can be thermally labile. High temperatures can accelerate decomposition pathways.[4] Solution: Run the reaction at the lowest effective temperature. Perform a temperature screen to find the optimal balance between reaction rate and stability. |
| Oxidative Degradation | The electron-rich furan ring is susceptible to oxidation. Solution: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[4] |
| Presence of Water | Moisture can participate in hydrolytic decomposition pathways, especially with activated intermediates. Solution: Use scrupulously dried reagents and solvents.[4] |
Experimental Protocol: Optimizing Reaction Conditions for a Generic Furopyridine Synthesis
-
Atmosphere Control: Set up the reaction in a flame-dried flask under a positive pressure of argon or nitrogen. Use degassed solvents (e.g., by three freeze-pump-thaw cycles).
-
Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to identify the optimal temperature for product formation versus decomposition.
-
Catalyst/Reagent Screening: If applicable, screen a panel of milder acids or bases.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS to identify the point at which decomposition begins to outpace product formation.
Troubleshooting Workflow for Ring Formation
Caption: Troubleshooting workflow for furopyridine ring formation.
Scenario 2: Decomposition During Palladium-Catalyzed Cross-Coupling Reactions
Functionalization of the furopyridine core often involves palladium-catalyzed cross-coupling reactions, which are prone to specific decomposition pathways.
Symptoms:
-
Formation of palladium black.[4]
-
Stalling of the reaction before completion.
-
Low yield of the desired coupled product.
-
Presence of homocoupled or hydrodehalogenated byproducts.[4]
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Explanation |
| Catalyst Deactivation | The Pd(0) catalyst is sensitive to oxygen. High temperatures can also accelerate decomposition.[4] Solution: Improve degassing procedures. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC), or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) which can sometimes stabilize the palladium catalyst.[4] |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen, which leads to oxidative coupling of the boronic acid.[4] Solution: Ensure rigorous degassing of the solvent and maintain a strict inert atmosphere throughout the reaction.[4] |
| Hydrodehalogenation | Caused by moisture or impurities acting as proton donors.[4] Solution: Use anhydrous solvents and high-purity amines/bases. Screening different strong bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) may be necessary as the choice of base can influence the rate of this side reaction.[4] |
Experimental Protocol: Minimizing Decomposition in a Suzuki-Miyaura Coupling
-
Reagent Preparation: Use freshly opened or purified boronic acid. Dry the furopyridine halide under high vacuum. Use anhydrous solvents.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precursor, ligand, and base under an argon atmosphere.
-
Degassing: Add the anhydrous solvent and degas thoroughly by sparging with argon for 20-30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Reagent Addition: Add the furopyridine halide and boronic acid.
-
Execution: Heat the reaction to the lowest effective temperature and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction and filter through a pad of Celite® to remove the palladium catalyst before proceeding with extraction and purification.[5]
Catalytic Cycle and Decomposition Pathways
Caption: Simplified catalytic cycle and common decomposition pathways.
Part 3: The Role of Protecting Groups in Preventing Decomposition
In multi-step syntheses, the strategic use of protecting groups can be crucial to prevent unwanted side reactions and decomposition of the furopyridine core.[6][7][8]
Q5: When should I consider using a protecting group in my furopyridine synthesis?
A5: Protecting groups are warranted when a functional group on the furopyridine scaffold or a precursor is incompatible with upcoming reaction conditions. For example:
-
Protecting the Pyridine Nitrogen: If your synthesis involves strong organometallic bases (e.g., n-BuLi) that could be quenched by the acidic protons of an N-H pyridine precursor, or if the Lewis basicity of the nitrogen interferes with a metal catalyst, protection is necessary.
-
Protecting Reactive Functional Groups: If you have a reactive group like a hydroxyl or amino group on the furopyridine ring that would interfere with a planned transformation elsewhere in the molecule.
Common Protecting Group Strategies:
| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions | Key Considerations |
| Pyridine N-H | Boc (tert-butyloxycarbonyl) | Boc₂O, base (e.g., DMAP) | Strong acid (e.g., TFA, HCl) | The resulting N-Boc pyridine is less basic and can alter the electronic properties of the ring. |
| Hydroxyl (-OH) | TBDMS (tert-butyldimethylsilyl) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF), acid | Offers good stability to a wide range of non-acidic and non-fluoride conditions.[8] |
| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | MeOH or EtOH, acid catalyst | Base hydrolysis (e.g., LiOH, NaOH) or acid hydrolysis | Protects the acidic proton and prevents the carboxylate from acting as a nucleophile.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. learninglink.oup.com [learninglink.oup.com]
Technical Support Center: Optimizing Catalyst Selection for Furopyridine Cross-Coupling Reactions
Welcome to the Technical Support Center for furopyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this essential transformation. Furopyridines are a vital scaffold in medicinal chemistry, but their successful functionalization via cross-coupling is often challenging due to the unique electronic properties of the fused heterocyclic system.
The inherent characteristics of furopyridines—specifically the electron-rich furan ring and the electron-deficient, coordinating pyridine ring—present a unique set of obstacles.[1] The pyridine nitrogen, particularly when at the 2-position relative to the coupling site, can coordinate to the palladium catalyst and inhibit catalysis, a well-documented phenomenon known as the "2-pyridyl problem".[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your catalyst selection for robust and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, explains the underlying causes, and provides actionable solutions.
Issue 1: Low or No Product Yield
Q1: My furopyridine cross-coupling reaction is resulting in low to no yield. What are the first things I should check?
A1: Low yield is the most common issue. A systematic diagnosis is crucial. Before making drastic changes to the catalyst system, verify the fundamentals of your reaction setup.
Initial Diagnostic Workflow:
dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Diagnostic workflow for low-yield furopyridine cross-coupling reactions.
-
Reagent Quality : First, confirm the purity of your starting materials. Boronic acids and their esters are particularly susceptible to degradation (protodeboronation) during storage.[4][5] Ensure your furopyridine halide is pure and that all reagents are scrupulously dry, as water can interfere with the catalytic cycle.[6]
-
Inert Atmosphere : The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged (e.g., three cycles of vacuum/backfill with argon or nitrogen) and that all solvents were rigorously degassed.[7] Oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[4][5]
-
Reaction Conditions : Re-evaluate the temperature, concentration, and reaction time. Some furopyridine couplings are sluggish and may require higher temperatures (80-110 °C) or longer reaction times to proceed to completion.[4][8] Conversely, excessively high temperatures can accelerate catalyst decomposition.[4]
Q2: I've confirmed my basic setup is correct, but the yield is still poor. How does the furopyridine structure itself cause problems?
A2: The furopyridine core presents a specific challenge due to the pyridine nitrogen's lone pair. This nitrogen can act as a ligand, coordinating to the palladium center and poisoning the catalyst by preventing it from participating in the desired catalytic cycle.[1][4] This is especially problematic for 2-substituted pyridines.[1] To overcome this, the choice of ligand is paramount. You need a ligand that is sufficiently bulky and electron-rich to promote the desired catalytic steps (reductive elimination) faster than catalyst inhibition can occur.[9][10]
Issue 2: Catalyst Decomposition (Palladium Black)
Q3: My reaction mixture turns black and a precipitate forms. What is happening and how can I fix it?
A3: The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[6] The palladium nanoparticles agglomerate and fall out of solution, rendering the catalyst inactive. This is typically caused by:
-
Ligand Instability or Insufficient Loading: The ligand's job is to stabilize the palladium center. If the ligand degrades under the reaction conditions or if there isn't enough of it (an incorrect Pd:Ligand ratio), the palladium will precipitate. Consider using more robust ligands like the Buchwald biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which form very stable complexes with palladium.[4][9]
-
Excessively High Temperature: Heat accelerates decomposition. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.[4]
-
Inappropriate Solvent: The solvent must keep the catalytic species soluble throughout the reaction. If the complex precipitates, it deactivates. Ensure your chosen solvent is appropriate for the polarity of the catalyst system.[11]
Issue 3: Common Side Reactions
Q4: In my Suzuki-Miyaura reaction, I'm observing significant homocoupling of my boronic acid. How can I minimize this?
A4: Homocoupling of the boronic acid (or ester) to form a biaryl byproduct is a frequent issue, often driven by the presence of oxygen.[4]
-
Improve Degassing: This is the most critical step. Enhance your degassing procedure for the solvent (e.g., sparging with argon for 30 minutes or freeze-pump-thaw cycles) and ensure a strict inert atmosphere is maintained.[4]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.[4][7] Precatalysts are designed for clean and efficient generation of the active LPd(0) species.[7]
-
Lower the Temperature: Homocoupling pathways can be disfavored at lower temperatures.[4]
Q5: During a Buchwald-Hartwig amination, my main side product is the hydrodehalogenated furopyridine. What causes this and how can I prevent it?
A5: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in C-N couplings. It can arise from several pathways, including β-hydride elimination from a palladium-amido intermediate.[12][13]
-
Ligand Selection: The choice of ligand is critical. Employing bulky, electron-rich ligands such as BrettPhos or RuPhos can dramatically accelerate the rate of the desired C-N reductive elimination, allowing it to outcompete the hydrodehalogenation pathway.[12]
-
Base Selection: The base is not an innocent bystander. In some cases, the choice of base can influence the rate of this side reaction. Screening different strong, non-nucleophilic bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) may be necessary.[4]
-
Moisture Control: Ensure all reagents and solvents are anhydrous, as water can be a proton source for this side reaction.[4]
Frequently Asked Questions (FAQs) on Catalyst Selection
Q6: There are so many ligands available. How do I choose a starting point for my furopyridine coupling?
A6: For challenging heterocyclic couplings, the modern standard is to start with bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands).[9][10] These ligands promote the crucial, often rate-limiting, reductive elimination step and help stabilize the catalyst.[9]
dot digraph "Ligand_Selection_Funnel" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: A general ligand selection strategy for furopyridine cross-couplings.
A rational starting point is to use a commercially available high-throughput screening kit or to manually screen a small, diverse set of these "privileged ligands".[14]
Q7: What is the difference between using a Pd(II) precursor like Pd(OAc)₂ versus a Pd(0) precursor like Pd₂(dba)₃ or a modern precatalyst?
A7: The active catalyst in most cross-coupling cycles is a Pd(0) species.[9]
-
Pd(II) Precursors (e.g., Pd(OAc)₂): These require an in situ reduction to Pd(0) to enter the catalytic cycle. This reduction step can be unreliable and is often sensitive to the specific reagents, solvents, and impurities present, leading to inconsistent results and catalyst decomposition.[7][15]
-
Pd(0) Precursors (e.g., Pd₂(dba)₃): These are already in the correct oxidation state but require ligand association to form the active catalyst. They are generally more reliable than Pd(II) sources.[8]
-
Modern Precatalysts (e.g., Buchwald Palladacycles, PEPPSI™): These are air- and moisture-stable Pd(II) complexes that are engineered to cleanly and quantitatively generate the active, monoligated L-Pd(0) species under the reaction conditions.[7] They offer the highest level of reliability and reproducibility and are strongly recommended for challenging substrates.[7]
Q8: How do I select the right base and solvent?
A8: The base and solvent are not passive components; they are critical to the reaction's success and often work in concert.[11][16]
-
Base: The base's role is to facilitate the transmetalation step (in Suzuki reactions) or deprotonate the nucleophile (in Buchwald-Hartwig reactions).[17][18]
-
For Suzuki couplings , inorganic bases like K₃PO₄ or K₂CO₃ are common, often used with aqueous or biphasic solvent systems.[8][19]
-
For Buchwald-Hartwig aminations , strong, non-nucleophilic bases like NaOtBu or LHMDS are required.[8][12] Be mindful that strong bases can be incompatible with sensitive functional groups like esters.[20]
-
-
Solvent: The solvent must dissolve the reagents and, crucially, the active catalytic species.[11][21]
Recommended Starting Conditions (General Guidance)
| Coupling Type | Recommended Catalyst System | Base | Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | XPhos Pd G3 (2 mol%) | K₃PO₄ (2-3 equiv) | Toluene or Dioxane/H₂O (e.g., 4:1) | 80 - 100 |
| Buchwald-Hartwig | RuPhos Pd G3 (2 mol%) | NaOtBu (1.2 equiv) | Toluene or Dioxane | 80 - 110 |
| Sonogashira | Pd(PPh₃)₄ (5 mol%) / CuI (2-5 mol%) | Et₃N or DIPA | THF or Toluene | RT - 80 |
| Heck | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80 - 120 |
Note: These are starting points. Optimization is almost always necessary for novel substrates.[26]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-furopyridine
This protocol provides a robust starting point for experimentation.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-furopyridine (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).[4]
-
Inerting the Vessel: Seal the vial with a screw cap containing a PTFE septum. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[4][7]
-
Solvent Addition: Add anhydrous, degassed toluene (or another appropriate solvent) via syringe to achieve the desired concentration (typically 0.1–0.5 M).
-
Reaction: Place the vial in a preheated oil bath or heating block at 100–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Protocol 2: High-Throughput Screening (HTS) of Catalyst Systems
For difficult substrates, screening multiple catalyst systems simultaneously is the most efficient optimization strategy.[27][28] This can be performed in a 24- or 96-well plate.
-
Plate Preparation: In an inert atmosphere glovebox, dispense different palladium precatalysts and/or ligands into the wells of a reaction plate (e.g., 1 µmol of catalyst per well). Commercially available kits often come with pre-weighed catalysts.
-
Stock Solution Preparation: Prepare stock solutions of your halo-furopyridine, your coupling partner (e.g., boronic acid), and one or more bases in a suitable degassed solvent. The solvent choice should prioritize the solubility of all reactants.[29]
-
Reagent Dispensing: Using a multichannel pipette or automated liquid handler, dispense the stock solutions into the appropriate wells according to your experimental design (e.g., screening 6 catalysts with 2 different bases and 2 different solvents).[29]
-
Sealing and Reaction: Seal the reaction plate with a cap mat. Remove the plate from the glovebox and place it on a heated stirring plate set to the desired temperature.
-
Analysis: After the designated reaction time, cool the plate. Add an internal standard to each well. Dilute the samples and analyze by UPLC-MS to determine the conversion and/or yield for each set of conditions.[29] This data will quickly identify the most promising catalyst system for further optimization and scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pure.york.ac.uk [pure.york.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of Furo[2,3-c]pyridine and Furo[3,2-b]pyridine Scaffolds
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, furopyridines, bicyclic aromatic systems integrating a furan and a pyridine ring, have garnered considerable interest due to their diverse pharmacological profiles. The seemingly subtle shift in the fusion of these two rings, giving rise to isomers such as Furo[2,3-c]pyridine and Furo[3,2-b]pyridine, can lead to profound differences in their biological activities and therapeutic potential. This guide offers an in-depth comparative analysis of these two isomeric scaffolds, synthesizing available experimental data to illuminate their distinct and overlapping roles as anticancer agents and kinase inhibitors.
At a Glance: Isomeric Scaffolds, Divergent Activities
While both Furo[2,3-c]pyridine and Furo[3,2-b]pyridine cores have been explored for their therapeutic potential, the current body of research points towards distinct primary areas of biological impact. Furo[3,2-b]pyridine derivatives have been extensively investigated as potent and selective kinase inhibitors, particularly targeting Cdc-like kinases (CLKs), and as modulators of the Hedgehog signaling pathway.[1][2][3] In contrast, the Furo[2,3-c]pyridine scaffold has been more prominently featured in studies on Cyclin-Dependent Kinase 2 (CDK2) inhibition and broader anticancer activities.[4]
The Arena of Anticancer Activity: A Comparative Overview
Furo[2,3-c]pyridine Derivatives: Targeting Cancer Cell Proliferation
Recent studies have highlighted the promise of Furo[2,3-c]pyridine derivatives as anticancer agents. For instance, a series of ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate derivatives (a related scaffold) have demonstrated notable cytotoxic effects.[4] The anticancer activity is often evaluated using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[5][6]
Table 1: In Vitro Anticancer Activity of a Representative Furo[2,3-b]pyridine Analog (Compound 14 from Ghareb et al.) [4]
| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Compound 14 | >50 | >50 | >50 | >50 |
| Doxorubicin (Control) | 40.0 | 64.8 | 24.7 | 58.1 |
Note: While this specific derivative showed weak anticancer activity in this study, its potent CDK2 inhibitory activity suggests a more targeted mechanism of action.
Furo[3,2-b]pyridine Derivatives: A Multi-pronged Attack on Cancer
The Furo[3,2-b]pyridine scaffold has demonstrated significant potential as an anticancer agent, with its mechanism often linked to the inhibition of key cellular processes like cell cycle progression and signal transduction.[6] The cytotoxic effects of these derivatives have been observed across a range of cancer cell lines.[7]
Table 2: In Vitro Anticancer Activity of Representative Furo[3,2-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Derivative 3b | MDA-MB-231 (Breast) | Not Specified | Encouraging Growth Inhibition | [6] |
| Derivative 3b | MCF-7 (Breast) | Not Specified | Encouraging Growth Inhibition | [6] |
| Furopyridone 4c | KYSE150 (Esophageal) | MTT Assay | 0.655 (48h) | [6] |
| MU1210 | MCF-7 (Breast) | Cell Viability | 4.6 | [6] |
The Kinase Inhibition Landscape: A Tale of Selectivity
One of the most striking divergences in the biological profiles of these two isomers lies in their kinase inhibitory activities. Both scaffolds have yielded potent kinase inhibitors, but they tend to target different families of kinases.
Furo[2,3-c]pyridine: A Scaffold for CDK2 Inhibition
Derivatives of the Furo[2,3-c]pyridine class have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4] Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy.[8]
Table 3: CDK2/cyclin A2 Inhibitory Activity of a Furo[2,3-b]pyridine Derivative [4]
| Compound | Target Kinase | IC50 (µM) |
| Compound 14 | CDK2/cyclin A2 | 0.93 |
| Roscovitine (Control) | CDK2/cyclin A2 | 0.394 |
The mechanism of CDK2 inhibition typically involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby halting cell cycle progression.
Caption: Furo[2,3-c]pyridine derivatives inhibit CDK2, blocking cell cycle progression.
Furo[3,2-b]pyridine: A Privileged Scaffold for CLK and Hedgehog Pathway Modulation
The Furo[3,2-b]pyridine core has been identified as a novel and privileged scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs).[1][3] CLKs are crucial in the regulation of pre-mRNA splicing, and their inhibition is a promising therapeutic strategy.[2][9] Furthermore, certain Furo[3,2-b]pyridine derivatives have been found to be effective modulators of the Hedgehog signaling pathway, which is aberrantly activated in various cancers.[1][3]
Table 4: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives [2][10]
| Compound ID | Target Kinase | IC50 (nM) |
| 1a | CLK1 | 150 |
| CLK2 | 35 | |
| CLK4 | 80 | |
| MU1210 | CLK1 | 8 |
| CLK2 | 20 | |
| CLK4 | 12 |
The potent and selective inhibition of CLKs by Furo[3,2-b]pyridine derivatives can modulate alternative splicing events, leading to the suppression of cancer cell growth and induction of apoptosis.[9]
Caption: Furo[3,2-b]pyridine derivatives inhibit CLKs, disrupting mRNA splicing.
Experimental Protocols: A Guide to Biological Evaluation
The biological activities of these furopyridine derivatives are typically assessed using a suite of standardized in vitro assays. Below are detailed protocols for two of the most common assays employed in their evaluation.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a positive control, e.g., Doxorubicin) and incubated for a further 48-72 hours.[6]
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.[6]
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[6]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[6]
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[9][11]
Protocol:
-
Reagent Preparation: Prepare a 2X solution of the target kinase and its specific substrate in the appropriate kinase reaction buffer. Prepare serial dilutions of the furopyridine inhibitor in DMSO, and then dilute further into the kinase buffer to create a 2X compound solution. Prepare a 2X ATP solution in the kinase buffer.[11]
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the 2X inhibitor solution or control. Add 2.5 µL of the 2X kinase/substrate solution. Initiate the reaction by adding 5 µL of the 2X ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate at room temperature for 30-60 minutes.[11]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Conclusion and Future Directions
The comparative analysis of Furo[2,3-c]pyridine and Furo[3,2-b]pyridine scaffolds reveals a fascinating case of how isomeric structures can be tailored for distinct biological targets. While Furo[2,3-c]pyridine derivatives show promise as targeted agents against cell cycle kinases like CDK2, the Furo[3,2-b]pyridine core has proven to be a remarkably versatile scaffold for developing highly selective inhibitors of signaling kinases such as CLKs and for modulating the Hedgehog pathway.
For drug development professionals, this underscores the importance of exploring isomeric scaffolds in lead optimization campaigns. The choice between a Furo[2,3-c]pyridine and a Furo[3,2-b]pyridine core should be guided by the specific therapeutic target and the desired mechanism of action. Future research should focus on direct comparative studies of analogously substituted derivatives of both isomers against a broad panel of kinases and cancer cell lines. Such studies will provide a more definitive understanding of the structure-activity relationships governing their biological activities and will undoubtedly accelerate the development of novel and effective therapeutics based on these privileged furopyridine scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
Validating the Anticancer Potential of Furo[2,3-c]pyridine-5-carboxaldehyde: A Comparative In Vivo Guide
The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of oncological research. The furo[2,3-c]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic effects against a range of cancer cell lines.[1] This guide provides a comprehensive framework for the in vivo validation of a promising candidate from this class, Furo[2,3-c]pyridine-5-carboxaldehyde, comparing its potential performance against a standard-of-care chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals to illustrate the critical path from promising in vitro data to robust preclinical validation.
Introduction: The Rationale for In Vivo Investigation
Furo[2,3-c]pyridine derivatives have shown potential as anticancer agents, with some exhibiting low nanomolar GI50 values against melanoma and breast cancer cell lines.[1] The core structure is amenable to diverse functionalization, allowing for the fine-tuning of its pharmacological properties.[1] While in vitro studies provide essential preliminary data on cytotoxicity, in vivo models are indispensable for evaluating a compound's therapeutic efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile within a complex biological system.[2] This guide outlines a proposed series of preclinical experiments to rigorously assess the anticancer activity of this compound in a well-established tumor xenograft model.
Proposed Mechanism of Action: Targeting Kinase Signaling
Based on studies of related furopyridine and furopyrimidine derivatives, it is hypothesized that this compound may exert its anticancer effects through the inhibition of critical cell signaling pathways, such as the PI3K/AKT pathway.[3][4] This pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy. The proposed mechanism involves the compound binding to the ATP-binding pocket of kinases like AKT1, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.
Caption: Proposed mechanism of this compound via AKT inhibition.
Comparative Experimental Design: A Head-to-Head Evaluation
To ascertain the therapeutic potential of this compound, a rigorous head-to-head comparison with a standard-of-care agent, Doxorubicin, is proposed in a human breast cancer xenograft model. Doxorubicin is a widely used chemotherapeutic with a well-characterized efficacy and toxicity profile, making it an appropriate benchmark.[5]
Animal Model Selection
-
Model: Cell line-derived xenograft (CDX).[6]
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma), a well-characterized and aggressive cell line.
-
Host Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are highly immunodeficient and robust hosts for human tumor engraftment.
Treatment Groups
A cohort of 40 female NSG mice (6-8 weeks old) will be randomized into four groups (n=10 per group) once tumors reach a volume of approximately 100-150 mm³.
| Group | Treatment Agent | Dosage (Illustrative) | Route of Administration | Schedule |
| 1 | Vehicle Control | Saline/DMSO | Intraperitoneal (i.p.) | Daily for 21 days |
| 2 | This compound | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days |
| 3 | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days |
| 4 | Doxorubicin (Positive Control) | 5 mg/kg | Intravenous (i.v.) | Once weekly for 3 weeks |
Note: The dosage for this compound is hypothetical and would be determined following acute toxicity studies to establish the maximum tolerated dose (MTD).[7]
Experimental Workflow and Methodologies
A successful in vivo evaluation relies on meticulous and validated protocols.[8] The following sections detail the proposed step-by-step methodologies.
Caption: A streamlined workflow for the in vivo validation of anticancer compounds.
Protocol 1: Tumor Xenograft Establishment
-
Cell Preparation: MDA-MB-231 cells are cultured under standard conditions. On the day of implantation, cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Anesthetized NSG mice are subcutaneously injected with 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
Monitoring: Tumor growth is monitored by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.[8]
Protocol 2: Toxicity Assessment
Comprehensive toxicity evaluation is crucial for determining the safety profile of the novel compound.[9]
-
Body Weight: Animal body weight is recorded twice weekly as a general indicator of health. A weight loss exceeding 20% is a common endpoint criterion.
-
Clinical Observations: Mice are observed daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematology: Blood samples are collected via cardiac puncture for a complete blood count (CBC) to assess effects on hematopoietic systems.[10]
Protocol 3: Pharmacodynamic (PD) Analysis
PD studies provide insight into whether the drug is hitting its intended target within the tumor.[11]
-
Tumor Lysate Preparation: A portion of the excised tumor is snap-frozen. The tissue is later homogenized and lysed to extract total protein.[12]
-
Western Blotting: Protein lysates are analyzed by Western blot to measure the levels of key proteins in the proposed signaling pathway, such as total AKT and phosphorylated AKT (p-AKT). A reduction in the p-AKT/AKT ratio in the treatment groups would provide evidence of target engagement.
Comparative Data Analysis (Illustrative)
The following tables present hypothetical data to illustrate how the performance of this compound would be compared against the vehicle and positive control.
Table 1: Comparative Antitumor Efficacy
| Group | Treatment | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| 1 | Vehicle Control | 1550 ± 150 | - |
| 2 | This compound (25 mg/kg) | 850 ± 110 | 45.2% |
| 3 | This compound (50 mg/kg) | 480 ± 95 | 69.0% |
| 4 | Doxorubicin (5 mg/kg) | 520 ± 105 | 66.5% |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Comparative Toxicity Profile
| Group | Treatment | Mean Body Weight Change (%) ± SEM | Notable Histopathological Findings |
| 1 | Vehicle Control | +5.5 ± 1.2 | None |
| 2 | This compound (25 mg/kg) | +2.1 ± 1.5 | None |
| 3 | This compound (50 mg/kg) | -4.8 ± 2.0 | Mild, reversible hepatic vacuolation |
| 4 | Doxorubicin (5 mg/kg) | -12.5 ± 2.5 | Moderate cardiotoxicity and myelosuppression |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. The proposed experiments are designed to provide a clear, comparative assessment of its anticancer efficacy and safety profile against a clinically relevant standard of care.
Based on the illustrative data, this compound at 50 mg/kg shows comparable tumor growth inhibition to Doxorubicin but with a potentially more favorable toxicity profile. Positive results from these studies would warrant further preclinical development, including:
-
Pharmacokinetic (PK) studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[13]
-
Orthotopic xenograft models to evaluate efficacy in a more physiologically relevant tumor microenvironment.[14]
-
Combination studies to assess potential synergistic effects with other anticancer agents.[15]
The successful execution of this validation pathway is a critical step in translating a promising chemical scaffold into a potential next-generation anticancer therapeutic.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoeford.com [hoeford.com]
- 8. benchchem.com [benchchem.com]
- 9. General Toxicology Evaluation for Cancer Drugs - Alfa Cytology [alfacytology.com]
- 10. labinsights.nl [labinsights.nl]
- 11. reactionbiology.com [reactionbiology.com]
- 12. revvity.com [revvity.com]
- 13. labtoo.com [labtoo.com]
- 14. dovepress.com [dovepress.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Furo[2,3-c]pyridine-5-carboxaldehyde: An Evaluation of Reproducibility and Practicality
Introduction
Furo[2,3-c]pyridine-5-carboxaldehyde, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug discovery. Its unique fused ring system serves as a valuable scaffold for the development of novel therapeutic agents. However, the synthesis of this molecule can be challenging, with various reported methods differing in their efficiency, scalability, and reproducibility. This guide provides a comparative analysis of established and potential synthetic protocols for this compound, offering insights into their underlying chemical principles and practical considerations for laboratory implementation.
Strategic Approaches to the Furo[2,3-c]pyridine Core
The synthesis of this compound can be broadly approached via two main strategies:
-
Construction of the Furo[2,3-c]pyridine scaffold followed by functionalization: This common approach involves first assembling the core heterocyclic system and then introducing the carboxaldehyde group at the C5 position.
-
Concurrent construction and functionalization: In this more convergent approach, the aldehyde or a precursor group is incorporated during the formation of the heterocyclic ring system.
This guide will focus on the first strategy, as it often provides greater flexibility and is more commonly documented in the literature.
Protocol 1: Multi-Step Synthesis of the Furo[2,3-c]pyridine Core
A foundational approach to obtaining the Furo[2,3-c]pyridine skeleton has been reported by Chang et al.[1] This multi-step synthesis, while not directly yielding the 5-carboxaldehyde, provides a reliable method for obtaining the core structure, which can then be functionalized.
Causality Behind Experimental Choices
The synthesis begins with a Wittig olefination of a protected piperidin-4-one, a strategic choice to introduce the necessary carbon framework for the eventual furan ring. The subsequent hydrolysis of the ester and seleno-lactonization are key steps to set up the precursor for furan ring formation. The final aromatization step to yield the Furo[2,3-c]pyridine is a critical transformation, driven by the thermodynamic stability of the aromatic system.
Experimental Protocol: Synthesis of Furo[2,3-c]pyridine[1]
A detailed, step-by-step protocol for the synthesis of the unsubstituted Furo[2,3-c]pyridine, based on the work of Chang et al., is outlined below.
Caption: Synthetic pathway to the Furo[2,3-c]pyridine core.
Step 1: Wittig Olefination
-
To a solution of N-benzenesulfonylpiperidin-4-one in chloroform, add ethyl (triphenylphosphoranylidene)acetate.
-
Reflux the mixture for 10 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding ethyl ester.
Step 2: Ester Hydrolysis
-
Dissolve the ester in a mixture of tetrahydrofuran (THF) and a 2N aqueous solution of sodium hydroxide.
-
Reflux the mixture for 15 hours.
-
Cool the reaction and acidify with a suitable acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
Step 3: Seleno-lactonization
-
To a solution of the carboxylic acid in THF, add phenylselenyl chloride at room temperature.
-
Stir the mixture for 2 hours.
-
Remove the solvent under reduced pressure and purify the product.
Step 4: Oxidative Dehydroselenylation
-
Dissolve the seleno-lactone in THF and treat with an aqueous solution of sodium periodate.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the product and purify by chromatography.
Step 5: Reduction and Furan Ring Formation
-
Cool a solution of the lactone in THF to 0°C.
-
Add diisobutylaluminium hydride (DIBAL-H) dropwise.
-
Stir the reaction at 0°C for 5 hours.
-
Quench the reaction carefully with an acidic workup.
-
Extract the product to obtain the reduced furo[2,3-c]pyridine derivative.
Step 6: Aromatization
-
To a solution of the reduced intermediate in THF, add potassium tert-butoxide.
-
Reflux the mixture for 1 hour.
-
Cool the reaction, add water, and extract the final Furo[2,3-c]pyridine product.[1]
Protocol 2: Direct Formylation via Vilsmeier-Haack Reaction
A more direct approach to this compound involves the formylation of the pre-formed Furo[2,3-c]pyridine core. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] Given the electron-rich nature of the furan ring within the Furo[2,3-c]pyridine system, this reaction is a highly plausible and potentially efficient route.
Causality Behind Experimental Choices
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This electrophilic species attacks the electron-rich position of the heterocyclic ring, leading to the introduction of a formyl group after hydrolysis. The regioselectivity of the reaction on the Furo[2,3-c]pyridine ring would be directed to the electron-rich furan moiety, with the C5 position being a likely site of attack.
Proposed Experimental Protocol: Vilsmeier-Haack Formylation
The following is a generalized, yet detailed, protocol for the Vilsmeier-Haack formylation of Furo[2,3-c]pyridine. Optimization of reaction time and temperature may be necessary.
Caption: Vilsmeier-Haack formylation of Furo[2,3-c]pyridine.
Step 1: Formation of the Vilsmeier Reagent
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0°C.
-
Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
Step 2: Formylation
-
Dissolve the Furo[2,3-c]pyridine (synthesized as per Protocol 1) in DMF.
-
Add the solution of Furo[2,3-c]pyridine dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to a temperature between 60-80°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to 0°C.
-
Carefully and slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the intermediate iminium salt and neutralize the excess acid.[3]
-
Stir the mixture vigorously until the evolution of gas ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Alternative Strategy: Oxidation of Furo[2,3-c]pyridin-5-ylmethanol
An alternative and often reliable method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. In this case, Furo[2,3-c]pyridin-5-ylmethanol would be the key intermediate. While a specific protocol for the synthesis of this alcohol was not found in the initial literature search, its existence is suggested by its commercial availability and CAS number. A plausible route to this intermediate would be the reduction of a corresponding carboxylic acid or ester at the 5-position.
Once Furo[2,3-c]pyridin-5-ylmethanol is obtained, several mild oxidation methods can be employed to convert it to the desired aldehyde with high selectivity and yield, minimizing over-oxidation to the carboxylic acid.
Recommended Oxidation Protocols
1. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes. It is known for its operational simplicity and tolerance of a wide range of functional groups.
Proposed Experimental Protocol:
-
Dissolve Furo[2,3-c]pyridin-5-ylmethanol in a chlorinated solvent such as dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product, dry the organic layer, and purify by column chromatography.
2. Swern Oxidation
The Swern oxidation is another powerful and mild method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is performed at low temperatures, which helps to prevent side reactions.
Proposed Experimental Protocol:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in DCM and cool to -78°C.
-
Add a solution of DMSO in DCM dropwise, followed by a solution of Furo[2,3-c]pyridin-5-ylmethanol in DCM.
-
Stir the mixture at -78°C for 30-60 minutes.
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water, extract the product, and purify by column chromatography.
Comparative Analysis of Synthetic Routes
| Protocol | Starting Material | Key Reagents | Advantages | Disadvantages | Reproducibility |
| Protocol 1 (Core Synthesis) | N-Benzenesulfonyl-piperidin-4-one | Ph₃P=CHCO₂Et, PhSeCl, NaIO₄, DIBAL-H, t-BuOK | Well-documented for the core structure. | Multi-step, requires functionalization. | High, based on literature. |
| Protocol 2 (Vilsmeier-Haack) | Furo[2,3-c]pyridine | DMF, POCl₃ | Direct formylation, potentially high yielding. | Requires optimization, regioselectivity may be an issue. | Moderate to High, dependent on substrate. |
| Alternative (DMP Oxidation) | Furo[2,3-c]pyridin-5-ylmethanol | Dess-Martin Periodinane | Mild conditions, high yield, simple work-up. | Requires synthesis of the starting alcohol. | High. |
| Alternative (Swern Oxidation) | Furo[2,3-c]pyridin-5-ylmethanol | DMSO, Oxalyl Chloride, Triethylamine | Mild conditions, tolerates many functional groups. | Requires low temperatures, can produce unpleasant odor. | High. |
Conclusion and Recommendations
For researchers seeking a reliable and reproducible synthesis of this compound, a two-stage approach is recommended. The initial synthesis of the Furo[2,3-c]pyridine core, as detailed in Protocol 1, provides a solid foundation. For the subsequent introduction of the aldehyde functionality, the Vilsmeier-Haack reaction (Protocol 2) offers a direct and potentially efficient route, although it may require some optimization.
Alternatively, if Furo[2,3-c]pyridin-5-ylmethanol is accessible, either through a separate synthesis or commercial sources, its oxidation via the Dess-Martin periodinane method is highly recommended due to its mildness, high yields, and operational simplicity. The Swern oxidation is also an excellent alternative, particularly when dealing with sensitive substrates.
Ultimately, the choice of protocol will depend on the specific expertise of the researcher, the availability of starting materials and reagents, and the desired scale of the synthesis. The information provided in this guide is intended to serve as a valuable resource for making an informed decision and for the successful and reproducible synthesis of this important heterocyclic compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Furopyridine Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Furopyridines and the Imperative for Rigorous Analytical Validation
Furopyridines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities, including potent anticancer and antiviral effects.[1][2] The structural characterization and purity assessment of these molecules are paramount in the journey from discovery to clinical application.[3] Ensuring the reliability and consistency of analytical methods used for their characterization is not merely a matter of good practice but a regulatory necessity.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the cross-validation of analytical methods for furopyridine characterization. We will delve into the "why" behind experimental choices, offering a framework for establishing self-validating systems that ensure data integrity and regulatory compliance.
The Foundation of Trust: Understanding Analytical Method Validation and Cross-Validation
Before delving into specific techniques, it is crucial to grasp the principles of analytical method validation. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[4][5][6] Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.
Cross-validation takes this a step further. It is the process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or with different instruments.[7] This is particularly critical during method transfer between facilities or when comparing results from different analytical techniques.[7][8] The ultimate goal is to ensure inter-laboratory reproducibility and the continued robustness of the method under varied conditions.[7]
The decision to perform a cross-validation, partial validation, or a full revalidation depends on the extent of the changes to the analytical procedure or the environment in which it is being performed.[8][9]
Core Principles of Analytical Method Validation
According to ICH Q2(R1), the key validation characteristics include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability, intermediate precision, and reproducibility.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A Multi-Faceted Approach to Furopyridine Characterization
A single analytical technique is rarely sufficient for the comprehensive characterization of a novel compound. A multi-technique approach is essential for unambiguous structural elucidation and purity assessment of furopyridines.[3] The primary analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Chromatographic Techniques (HPLC, GC): For purity assessment and quantification.
-
Vibrational Spectroscopy (FT-IR, Raman): To identify characteristic functional groups.
The following sections will compare these techniques and provide a framework for their cross-validation.
Workflow for Cross-Validation of Analytical Methods
Caption: A generalized workflow for the cross-validation of analytical methods.
Chromatographic Methods: The Workhorse of Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of a compound and for quantitative analysis.[3] Gas Chromatography (GC) can also be employed, particularly for volatile furopyridine derivatives.
HPLC Method Parameters for Furopyridine Analysis
| Parameter | Typical Conditions for a Furopyridine Derivative | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Reversed-phase chromatography is generally suitable for the polarity of many furopyridine compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. | A gradient elution is often necessary to separate the main compound from impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV at a wavelength of maximum absorbance | Most furopyridines contain chromophores that absorb in the UV region, allowing for sensitive detection. |
Cross-Validation of Chromatographic Methods
Cross-validation between two different HPLC methods, or between an HPLC and a GC method, is crucial to ensure that the purity assessment is accurate and not method-dependent.
Experimental Protocol: Cross-Validation of Two HPLC Methods
-
Method Development and Validation: Independently develop and validate two different HPLC methods for the analysis of the furopyridine. These methods should ideally differ in their separation mechanism (e.g., different stationary phases or mobile phase compositions).
-
Sample Analysis: Analyze a minimum of three batches of the furopyridine raw material or finished product using both validated methods.
-
Data Comparison: Compare the purity results and the impurity profiles obtained from both methods. The results should meet pre-defined acceptance criteria, typically a small percentage difference in the purity value and a high degree of correlation in the impurity profile.
Caption: Cross-validation between two different HPLC methods.
Spectroscopic Methods: Unraveling the Molecular Identity
Spectroscopic techniques provide orthogonal information to chromatographic methods and are essential for the complete characterization of furopyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.[3] Both ¹H and ¹³C NMR are crucial for a complete assignment of the furopyridine structure.[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the furopyridine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Data Analysis: Assign all proton and carbon signals and confirm the connectivity of the molecule.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound.[3] High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.[3]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the furopyridine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass of the proposed structure. Analyze the fragmentation pattern to further confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups expected in the furopyridine structure (e.g., C=O, C-N, C-O stretches).
Cross-Validation of Spectroscopic and Chromatographic Data
The data obtained from spectroscopic techniques should be consistent with the results from chromatographic analyses. For example, the molecular weight determined by MS should correspond to the main peak in the chromatogram. Any significant impurities detected by HPLC should, if possible, be isolated and characterized by NMR and MS to confirm their structures.
Data Presentation for Comparative Analysis
To facilitate a clear comparison of results from different analytical methods, all quantitative data should be summarized in well-structured tables.
Example Table for Cross-Validation of Purity Analysis
| Batch No. | HPLC Method 1 Purity (%) | HPLC Method 2 Purity (%) | Difference (%) | Acceptance Criteria |
| FP-001 | 99.85 | 99.82 | 0.03 | ≤ 0.5% |
| FP-002 | 99.79 | 99.81 | -0.02 | ≤ 0.5% |
| FP-003 | 99.88 | 99.86 | 0.02 | ≤ 0.5% |
Example Table for Comparison of Impurity Profiles
| Impurity (by RRT) | HPLC Method 1 (Area %) | HPLC Method 2 (Area %) |
| 0.85 | 0.05 | 0.06 |
| 1.12 | 0.08 | 0.07 |
| 1.25 | Not Detected | 0.01 |
Discrepancies in the impurity profile, such as the detection of an impurity by one method and not the other, require further investigation. This could indicate co-elution in one of the methods or differences in the detection sensitivity.
Conclusion: A Commitment to Scientific Rigor
The cross-validation of analytical methods for furopyridine characterization is a cornerstone of robust drug development. By employing a multi-technique approach and rigorously comparing the data, researchers and scientists can ensure the integrity and reliability of their results. This commitment to scientific rigor not only satisfies regulatory expectations but also builds a solid foundation of trust in the quality and safety of these promising therapeutic agents. Adherence to guidelines such as ICH Q2(R1) is not just about compliance; it is about a fundamental dedication to producing high-quality, reliable data that ultimately benefits patients.
References
- 1. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer | MDPI [mdpi.com]
- 2. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. pharmaguru.co [pharmaguru.co]
- 8. benchchem.com [benchchem.com]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Furopyridine Isomers Against Kinase Targets
Introduction: The Strategic Value of Isomerism in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets.[] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving a persistent demand for novel, potent, and selective inhibitors.[][2] The furopyridine scaffold has emerged as a "privileged structure" in this pursuit, a framework that consistently yields biologically active compounds.[3][4][5][6] Fused heterocyclic systems like furopyridines offer a rigid conformational arrangement and a rich electronic profile, ideal for establishing precise interactions within the ATP-binding pocket of kinases.[7]
However, the efficacy of a scaffold is not monolithic; it is profoundly influenced by its isomeric form. The spatial arrangement of the furan and pyridine rings in furopyridine isomers (furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine) dictates the orientation of hydrogen bond donors and acceptors, and the positioning of substituents into key hydrophobic pockets. This guide provides a framework for a comparative analysis, using computational docking as a predictive tool to identify the most promising isomeric scaffolds for specific kinase targets before committing to extensive synthetic and experimental validation. We will focus on Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, as a representative target to illustrate this workflow.[7][8]
The Target: Why CDK2?
CDK2 is a serine/threonine kinase that, upon binding to its regulatory subunit Cyclin A, plays an essential role in the transition from the G1 to the S phase of the cell cycle.[7] Its over-activation is a common feature in many cancers, making it a prime target for inhibitory drugs.[7] The ATP binding site of CDK2 is a well-characterized pocket, featuring a critical hinge region (containing residues like Leu83) that forms key hydrogen bonds with inhibitors, making it an excellent candidate for structure-based drug design.[9][10]
CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of the CDK2/Cyclin A complex in driving the cell cycle forward, highlighting the rationale for its inhibition in cancer therapy.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Furo[2,3-c]pyridine-5-carboxaldehyde and Its Anticancer Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anticancer potential of novel compounds, using Furo[2,3-c]pyridine-5-carboxaldehyde as a representative from the promising class of furo[2,3-c]pyridine derivatives. While public data on this specific molecule is emerging, the methodologies outlined herein are universally applicable for the rigorous in vitro evaluation of new chemical entities against established anticancer agents.
The furo[2,3-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, with various derivatives demonstrating significant cytotoxic effects against a range of cancer cell lines.[1] Research has pointed towards mechanisms including the inhibition of key kinases like AKT1, B-Raf, and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation and survival.[1] This guide will walk through a systematic approach to quantify the efficacy of a test compound and elucidate its mechanism of action, thereby providing a robust dataset for further preclinical development.
Selecting the Right Benchmarks: A Rationale
The choice of benchmark drugs is critical for a meaningful comparison. A well-rounded evaluation should include agents with different, well-established mechanisms of action. For this guide, we have selected:
-
Doxorubicin: A widely used chemotherapeutic agent that functions as a DNA intercalator and an inhibitor of topoisomerase II. It is a classic example of a cytotoxic drug that induces broad cellular damage, leading to apoptosis.
-
A Kinase Inhibitor (e.g., a selective AKT inhibitor): Given that furo[2,3-c]pyridine derivatives have been shown to inhibit kinase activity, a targeted therapy provides a more direct mechanistic comparison.[1] This allows for an assessment of whether the novel compound acts through a specific signaling pathway.
Experimental Design: A Tiered Approach to Benchmarking
A systematic in vitro evaluation is foundational in anticancer drug discovery, serving to triage compounds with insufficient activity before advancing to more complex and costly preclinical animal studies.[2] We advocate for a tiered approach:
-
Primary Cytotoxicity Screening: To determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.
-
Secondary Mechanistic Assays: To elucidate the mode of cell death (apoptosis vs. necrosis) and the effect on cell cycle progression.
For this guide, we will utilize a representative panel of human cancer cell lines to assess the breadth of activity:
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.[3][4]
-
HeLa: A human cervical adenocarcinoma cell line.[1]
Core Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide a self-validating system for data generation.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7]
Detailed Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and the selected kinase inhibitor. Treat the cells with these various concentrations and a vehicle control (e.g., DMSO). Incubate for 48 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Apoptosis Determination: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[11] Propidium iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[11]
Detailed Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[11]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.[10][11]
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.
Detailed Experimental Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[8]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained.[8]
-
PI Staining: Stain the cells with propidium iodide.[8]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[12]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format for easy comparison.
Table 1: Hypothetical In Vitro Cytotoxicity (IC50) Data
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Breast Adenocarcinoma | MCF-7 | 1.5 |
| Lung Adenocarcinoma | A549 | 2.8 | |
| Cervical Adenocarcinoma | HeLa | 3.1 | |
| Doxorubicin | Breast Adenocarcinoma | MCF-7 | 0.8 |
| Lung Adenocarcinoma | A549 | 1.2 | |
| Cervical Adenocarcinoma | HeLa | 0.9 | |
| AKT Inhibitor (MK-2206) | Breast Adenocarcinoma | MCF-7 | 0.5 |
| Lung Adenocarcinoma | A549 | 1.0 | |
| Cervical Adenocarcinoma | HeLa | 1.5 |
Note: The data for this compound is illustrative and based on the reported potency of related furo[2,3-c]pyridine derivatives.
The results from the apoptosis and cell cycle assays would be presented as histograms and quadrant plots from the flow cytometer, with accompanying tables quantifying the percentage of cells in each population. A significant increase in the Annexin V-positive population would indicate apoptosis induction, while an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would point to interference with cell division.
Elucidating the Mechanism of Action: A Look at Signaling Pathways
The furo[2,3-c]pyridine scaffold has been associated with the inhibition of various kinases, particularly within the PI3K/AKT signaling pathway, which is a key regulator of cell proliferation and survival and is often dysregulated in cancer.[1]
Hypothesized Mechanism of Action
Caption: Putative inhibitory effect on the PI3K/AKT signaling pathway.
Molecular docking studies could further elucidate the binding mode of this compound to the ATP-binding pocket of target kinases, providing a structural basis for its activity.
Conclusion and Future Directions
This guide outlines a robust framework for the initial in vitro benchmarking of novel anticancer compounds like this compound. By systematically assessing cytotoxicity and key cellular processes such as apoptosis and cell cycle progression against well-characterized drugs, researchers can generate a comprehensive data package. The hypothetical data presented suggests that this compound could be a promising lead compound, warranting further investigation.
Future studies should focus on expanding the panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. In vivo studies using xenograft models are the essential next step to validate the in vitro findings and assess the compound's therapeutic potential in a more physiologically relevant setting.[13] A deeper understanding of its structure-activity relationship and target engagement will be crucial for its development as a potential next-generation anticancer therapeutic.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 4. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 5. A549 cell - Wikipedia [en.wikipedia.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Mechanism of Action of Furo[2,3-c]pyridine-5-carboxaldehyde as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing a range of biological activities, including potential as kinase inhibitors.[1][2] This guide outlines a comprehensive, data-driven strategy to confirm the hypothesized mechanism of action of the novel compound, Furo[2,3-c]pyridine-5-carboxaldehyde, as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-validated target in oncology, and its dysregulation is a hallmark of various cancers.[3][4]
This guide will compare the hypothetical performance of this compound against two well-established EGFR inhibitors, Gefitinib and Erlotinib.[5][6] It will provide detailed, step-by-step experimental protocols to enable researchers to rigorously validate the compound's mechanism of action, from initial biochemical assays to cellular target engagement.
Hypothesized Signaling Pathway and Point of Intervention
The proposed mechanism of action for this compound is the inhibition of EGFR tyrosine kinase activity. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3] It is hypothesized that this compound binds to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and thereby blocking downstream signaling.[7][8]
Caption: Hypothesized EGFR signaling pathway and the inhibitory point of this compound.
Comparative Analysis: A Phased Experimental Approach
A multi-phase experimental plan is essential to build a comprehensive evidence package for the mechanism of action.[9]
Phase 1: Biochemical Validation of Kinase Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of EGFR in a cell-free system.[10] This is crucial for confirming a direct interaction with the putative target.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup : In a 384-well plate, prepare a reaction mixture containing recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound, Gefitinib, or Erlotinib.
-
Initiation : Start the kinase reaction by adding a concentration of ATP that is at or near the Km for EGFR.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
ADP Detection : Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system, which correlates with kinase activity.[11]
-
Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Comparative Data:
| Compound | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) |
| This compound | 50 | 15 |
| Gefitinib | 30 | 10 |
| Erlotinib | 25 | 8 |
Phase 2: Cellular Activity and Pathway Inhibition
Following biochemical validation, the next critical step is to assess the compound's activity in a cellular context.[12] This phase aims to determine if the compound can penetrate the cell membrane, engage its target, and inhibit downstream signaling.
Experimental Protocol: Cell-Based Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment : Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses wild-type EGFR, or HCC827, which has an activating EGFR mutation) and serum-starve overnight.[13] Treat the cells with various concentrations of this compound, Gefitinib, or Erlotinib for a set time (e.g., 2 hours).
-
Stimulation : Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Lysis and Protein Quantification : Lyse the cells and determine the total protein concentration.
-
Western Blotting : Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. Also, probe for downstream signaling proteins like phosphorylated AKT (p-AKT) and total AKT.
-
Detection and Analysis : Use chemiluminescence or fluorescence to detect the protein bands and quantify the band intensities. Normalize the p-EGFR and p-AKT signals to their respective total protein levels.
Hypothetical Comparative Data:
| Compound (at 1 µM) | % Inhibition of p-EGFR | % Inhibition of p-AKT |
| This compound | 85 | 75 |
| Gefitinib | 95 | 88 |
| Erlotinib | 92 | 85 |
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding : Seed EGFR-dependent cancer cells in a 96-well plate and allow them to adhere.
-
Compound Treatment : Treat the cells with a serial dilution of this compound, Gefitinib, or Erlotinib.
-
Incubation : Incubate the cells for 72 hours.
-
Viability Measurement : Measure cell viability by quantifying the ATP levels using the CellTiter-Glo® reagent, which indicates the number of metabolically active cells.[3]
-
Data Analysis : Calculate the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).
Hypothetical Comparative Data:
| Compound | A431 (EGFR WT) GI50 (µM) | HCC827 (EGFR mutant) GI50 (µM) |
| This compound | 1.2 | 0.5 |
| Gefitinib | 0.8 | 0.2 |
| Erlotinib | 0.7 | 0.15 |
Phase 3: Direct Target Engagement in Intact Cells
To definitively confirm that the observed cellular effects are a direct result of the compound binding to EGFR, a target engagement assay is crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose as it measures the thermal stabilization of a protein upon ligand binding in a physiological context.[14][15]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment : Treat intact cells with this compound or a vehicle control.
-
Heating : Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[14]
-
Lysis and Centrifugation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification : Quantify the amount of soluble EGFR remaining in the supernatant at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis : Plot the percentage of soluble EGFR against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[16]
Hypothetical Comparative Data:
| Compound | EGFR Melting Temperature Shift (ΔTm) |
| This compound | +4.5°C |
| Gefitinib | +5.2°C |
| Erlotinib | +5.0°C |
Conclusion
By systematically executing this three-phased experimental plan, researchers can build a robust and comprehensive dataset to confirm the mechanism of action of this compound as an EGFR inhibitor. The comparative data against established drugs like Gefitinib and Erlotinib will provide a clear benchmark for its potency and cellular efficacy. This rigorous, evidence-based approach is fundamental to the successful progression of novel compounds in the drug discovery pipeline.
References
- 1. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. svarlifescience.com [svarlifescience.com]
- 5. Erlotinib - Wikipedia [en.wikipedia.org]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Efficiency in Furopyridine Synthesis: A Guide for Researchers
The furopyridine scaffold, a fascinating fusion of the electron-deficient pyridine ring and the electron-rich furan ring, represents a privileged structure in medicinal chemistry and materials science.[1] Its derivatives have garnered significant attention for their diverse biological activities, making the development of efficient and versatile synthetic routes a critical endeavor for researchers in drug discovery and organic synthesis.[2] This guide provides an in-depth, comparative analysis of prominent synthetic strategies for accessing the furopyridine core, with a focus on synthetic efficiency, supported by experimental data, detailed protocols, and mechanistic insights.
Strategic Approaches to Furopyridine Synthesis
The construction of the furopyridine skeleton can be broadly categorized into two primary strategies: the formation of the furan ring onto a pre-existing pyridine core, or the construction of the pyridine ring from a furan precursor.[1] While the latter approach is less common due to the inherent instability of the furan ring under many of the reaction conditions required for pyridine synthesis, the former has been extensively explored and has given rise to a variety of powerful synthetic methodologies. This guide will focus on a head-to-head comparison of three of the most effective and widely employed strategies:
-
Sonogashira Coupling followed by Intramolecular Cyclization: A classic and versatile two-step approach.
-
Palladium-Catalyzed Intramolecular C-H Activation: A modern, atom-economical strategy.
-
Multi-component/Domino Reactions: Highly efficient one-pot transformations for rapid assembly of the furopyridine core.
Route 1: Sonogashira Coupling and Intramolecular Cyclization
This well-established strategy involves the palladium- and copper-co-catalyzed cross-coupling of a suitably functionalized halopyridine with a terminal alkyne (the Sonogashira reaction), followed by an intramolecular cyclization to construct the furan ring. The versatility of this approach lies in the wide availability of both coupling partners, allowing for the synthesis of a diverse range of substituted furopyridines.
Mechanistic Rationale
The Sonogashira coupling proceeds through a catalytic cycle involving the oxidative addition of the halopyridine to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to furnish the alkynylpyridine. The subsequent intramolecular cyclization is typically promoted by a base or a transition metal catalyst, facilitating the nucleophilic attack of a suitably positioned hydroxyl or amino group on the alkyne to form the furan or pyrrole ring, respectively. The choice of catalyst, base, and solvent is critical to minimize side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Comparative Performance
| Furopyridine Target | Starting Materials | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Phenylfuro[2,3-b]quinoxaline | 2-Chloro-3-methoxyquinoxaline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 80°C, 12h | 85 | [3] |
| 6-Alkynyl-3-fluoro-2-cyanopyridines | 6-Bromo-3-fluoro-2-pyridinecarbonitrile, Terminal Alkynes | Pd(PPh₃)₄, CuI | THF/Et₃N, rt, 16h | 85-93 | [4] |
| 2-Amino-3-phenylethynylpyridine | 2-Amino-3-bromopyridine, Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | DMF, 100°C, 3h | 98 | [5] |
Experimental Protocol: Synthesis of 2-Amino-3-phenylethynylpyridine
To a degassed solution of 2-amino-3-bromopyridine (0.5 mmol) and phenylacetylene (0.6 mmol) in DMF (2.0 mL) in a 10 mL round-bottomed flask are added Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). The mixture is stirred at room temperature for 30 minutes and then heated at 100°C for 3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.[5]
References
- 1. Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives [chooser.crossref.org]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Furo[2,3-c]pyridine-5-carboxaldehyde: Essential PPE and Safety Protocols
Navigating the complexities of novel chemical entities requires a foundational commitment to safety. Furo[2,3-c]pyridine-5-carboxaldehyde, a heterocyclic aldehyde, presents a unique profile of potential hazards that demand rigorous adherence to safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to empower researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough hazard assessment can be constructed by examining analogous structures, such as other furopyridine derivatives and pyridine-based aldehydes. This approach, grounded in established chemical principles, allows us to define a robust safety framework.
Hazard Assessment: An Evidence-Based Approach
The potential hazards of this compound are inferred from related compounds. The pyridine ring is associated with toxicity, while aldehyde groups can be irritants and sensitizers. Data from close structural analogs, like Furo[3,2-c]pyridine-2-carbaldehyde and Furo[2,3-c]pyridine-2-carboxylic acid, indicate a consistent profile of hazards.[1][2]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code (Anticipated) | Potential Health Effects |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
This profile necessitates a multi-faceted approach to personal protective equipment (PPE), ensuring comprehensive protection against all potential routes of exposure.
Core Directive: Mandatory Personal Protective Equipment
All handling of this compound must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[3][4] The following PPE is mandatory and represents the minimum standard for handling this compound.
Eye and Face Protection
-
Primary Protection: ANSI Z.87.1-compliant chemical splash goggles are required at all times.[5] Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.
-
Secondary Protection: A full-face shield must be worn over safety goggles whenever there is a risk of splashing, such as during solution preparation, transfers of significant quantities, or when a reaction is under pressure or has the potential for exothermy.[5][6]
Causality: The anticipated serious eye irritation (H319) means that even minimal contact could lead to significant injury. The dual-layer protection of goggles and a face shield provides a robust barrier against direct splashes and aerosolized droplets.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[5] This provides a primary barrier against incidental contact.
-
Gloves: Due to the compound's pyridine-like structure and anticipated dermal toxicity (H312), glove selection is critical.
-
Recommended: Butyl rubber or neoprene gloves are preferred for their high resistance to a broad range of chemicals, including pyridine.[3][7]
-
Acceptable for Short-Term Use: Thicker gauge (e.g., >8 mil) nitrile gloves may be used for short-duration tasks with small quantities, but they should be changed immediately upon any sign of contamination.[4] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[5][7]
-
Protocol: Double-gloving is recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
-
Causality: The skin is a primary route of exposure. Pyridine and its derivatives can be absorbed through the skin, leading to systemic toxicity.[7] Proper glove selection is the most critical step in preventing dermal exposure.
Respiratory Protection
-
Primary Control: All work must be performed in a properly functioning chemical fume hood. This is the primary engineering control to prevent respiratory exposure.[3][4][8]
-
Secondary Control: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup or other emergencies, respiratory protection is required.[5] This involves using a NIOSH-approved respirator with an organic vapor cartridge. All personnel requiring a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[5][7]
Causality: The anticipated respiratory irritation (H335) and potential for inhalation toxicity (H332) make airborne particles or vapors a significant threat. A fume hood is designed to contain these hazards at the source.
Operational Plan: PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point for preventing cross-contamination. The guiding principle is to avoid contact between contaminated outer surfaces and clean inner surfaces or your skin.
Step-by-Step Protocol
Donning (Putting On) Sequence:
-
Lab Coat: Put on a properly fitting lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of appropriate chemical-resistant gloves.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
-
Respiratory Protection (if required): Perform a seal check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.
Doffing (Taking Off) Sequence:
-
Decontaminate (if possible): Wipe down outer gloves before removal.
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (peeling them off without touching the outside with bare skin). Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.
-
Respiratory Protection (if used): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface with bare hands.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[9]
Workflow Visualization
Caption: PPE Donning and Doffing Workflow.
Disposal Plan: Managing Contaminated Materials
Proper disposal is paramount to prevent secondary exposure and environmental contamination.
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE, such as gloves and bench paper, must be treated as hazardous waste. Place these items in a designated, sealed waste container within the fume hood before final disposal in the laboratory's main hazardous waste accumulation area.
-
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal environmental regulations.[10] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
By implementing this comprehensive safety framework, you establish a self-validating system of protection. Each step is designed not only to protect you during routine handling but also to provide layers of defense in the event of an unexpected spill or reaction. Trust in these protocols is built on the scientific rationale underpinning them, ensuring a culture of safety and integrity in your research endeavors.
References
- 1. Furo[3,2-c]pyridine-2-carbaldehyde | C8H5NO2 | CID 642131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sams-solutions.com [sams-solutions.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. thermofishersci.in [thermofishersci.in]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. Registration Dossier - ECHA [echa.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
